molecular formula C5H3BrFNO B8697864 2-Bromo-4-fluoropyridin-3-ol

2-Bromo-4-fluoropyridin-3-ol

Cat. No.: B8697864
M. Wt: 191.99 g/mol
InChI Key: BXSDJXIKKZCBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoropyridin-3-ol is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-fluoropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrFNO

Molecular Weight

191.99 g/mol

IUPAC Name

2-bromo-4-fluoropyridin-3-ol

InChI

InChI=1S/C5H3BrFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H

InChI Key

BXSDJXIKKZCBJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)O)Br

Origin of Product

United States

Foundational & Exploratory

2-Bromo-4-fluoropyridin-3-ol physiochemical properties for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4-fluoropyridin-3-ol for Medicinal Chemistry.

Executive Summary

2-Bromo-4-fluoropyridin-3-ol (CAS: 1256822-98-6 ) is a densely functionalized heterocyclic scaffold offering three distinct vectors for orthogonal diversification.[1][2][3] Its utility in medicinal chemistry stems from the electronic interplay between the ortho-bromo, meta-hydroxyl, and para-fluoro substituents relative to the pyridine nitrogen. This arrangement allows for sequential, chemoselective functionalization—making it an ideal "hub" for fragment-based drug discovery (FBDD) and scaffold hopping exercises where precise control over lipophilicity (LogD) and pKa is required.[2][3]

This guide details the physiochemical parameters, synthetic accessibility, and reactivity logic required to utilize this scaffold effectively in drug development.[4]

Physiochemical Profile

The strategic value of this scaffold lies in its ability to modulate physicochemical properties via the fluorine atom (metabolic stability, pKa modulation) and the hydroxyl group (H-bond donor/acceptor).[5]

2.1 Key Metrics Table
PropertyValue / RangeContext
CAS Number 1256822-98-6 Unambiguous identifier.
Molecular Weight 191.99 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[2][3]
Formula

Halogen-rich core.[1][2][3][6]
pKa (OH) ~5.8 – 6.5 (Predicted)Significantly more acidic than phenol (pKa 10) or 3-hydroxypyridine (pKa 8.[2][3]7) due to the electron-withdrawing inductive effects (-I) of F and Br, and the electron-deficient pyridine ring.
LogP ~1.6 – 1.9Moderate lipophilicity; F increases LogP vs. H, but OH provides solubility balance.[2][3]
TPSA ~33 ŲGood permeability profile; OH and N are the primary polar contributors.[2][3]
H-Bond Donors 1 (OH)Critical for active site binding.[2][3]
H-Bond Acceptors 2 (N, F)Fluorine is a weak acceptor; Pyridine N is the primary acceptor.[2][3][5]
2.2 Acidity & Tautomerism

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridines cannot tautomerize to a stable keto form and thus retain their phenolic character.[2][3][5]

  • Acidity Enhancement: The presence of the C2-Bromine and C4-Fluorine atoms exerts a strong electron-withdrawing effect.[2] This stabilizes the phenoxide anion, lowering the pKa into the physiological range. This implies the molecule may exist partially as a zwitterion or anion at physiological pH (7.4), impacting solubility and membrane permeability.

Synthetic Accessibility & Purity[2][3]

The synthesis of 2-bromo-4-fluoropyridin-3-ol typically requires a protection/deprotection strategy to manage the nucleophilicity of the oxygen.[2]

3.1 Primary Synthetic Route

The most robust route involves the demethylation of 2-bromo-4-fluoro-3-methoxypyridine .[2][3] The methoxy precursor is often accessed via Sandmeyer bromination of the corresponding 2-amino-pyridine.

Step-by-Step Pathway:

  • Precursor: 4-Fluoro-3-methoxypyridin-2-amine.[2][3]

  • Sandmeyer Reaction: Diazotization (

    
    ) followed by CuBr treatment yields 2-bromo-4-fluoro-3-methoxypyridine .[2][3]
    
  • Demethylation: Treatment with Boron Tribromide (

    
    ) in Dichloromethane (DCM) cleaves the methyl ether to yield the free phenol.[2][3]
    
3.2 Impurity Profile
  • Regioisomers: 2-Bromo-3-fluoro-4-ol is a common byproduct if the starting material is not isomerically pure.[2][3]

  • Debromination: Protodebromination can occur during harsh acidic workups or metal-catalyzed steps.[2][3]

  • Hydrolysis: The C4-F bond is susceptible to hydrolysis under strongly basic conditions at high temperatures, converting the 4-F to a 4-OH (yielding a pyridone).[2]

Reactivity & Chemoselectivity[2][3][7]

This scaffold offers orthogonal reactivity .[2][3] The order of operations is critical: the C2-Br, C4-F, and C3-OH sites react under distinct conditions.

4.1 Chemoselectivity Logic
  • C3-Hydroxyl (Nucleophile): The most accessible handle.[2][3] It should generally be functionalized (alkylated) first to lock the physical properties and prevent catalyst poisoning in subsequent steps, unless a free phenol is required.

  • C2-Bromine (Electrophile - Soft): Preferred site for Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald).[2][3][5] The C-Br bond is weaker than C-F and reacts faster with

    
    .[2][3]
    
  • C4-Fluorine (Electrophile - Hard): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen.[2][3] However, 
    
    
    
    at C4 is often slower than Pd-coupling at C2 unless the nucleophile is very strong or the ring is further activated.[5]
    • Critical Note: If the C3-OH is free (deprotonated to

      
      ), it donates electron density into the ring, deactivating it towards 
      
      
      
      at C4.[5] Protection (e.g., O-Me, O-Bn) is recommended before attempting
      
      
      at C4.
      [2][5]
4.2 Decision Tree Diagram (DOT)

ReactivityLogic Core 2-Bromo-4-fluoropyridin-3-ol (Core Scaffold) O_Alk O-Alkylation (Base, R-X) Core->O_Alk Step 1: Protection/Funct. SnAr SnAr Displacement (Amines/Thiols) Core->SnAr Direct SnAr? (Deactivated by O-) Ether Ether Intermediate (Stable) O_Alk->Ether Yields Suzuki Pd-Cat. Coupling (Suzuki/Stille) Ether->Suzuki Step 2: C2 Selective Biaryl 2-Aryl-4-fluoro-3-alkoxypyridine Suzuki->Biaryl Retains C4-F Biaryl->SnAr Step 3: C4 Substitution Final Multisubstituted Pyridine Drug Lead SnAr->Final Final Scaffold

Caption: Sequential functionalization strategy. Step 1 (O-alkylation) is crucial to enable Step 3 (SnAr) by preventing ring deactivation.[2][3]

Experimental Protocols
Protocol A: Synthesis via Demethylation (

)

Source: Adapted from standard methoxypyridine deprotection methodologies [1, 2].[2][3][5]

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Prep: Dissolve 2-bromo-4-fluoro-3-methoxypyridine (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add Boron Tribromide (

    
    )  (1.0 M in DCM, 1.2 eq, 6.0 mL) dropwise over 10 minutes. Caution: Exothermic reaction.[2][3]
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[2][3] The starting material (

    
     ~0.[2][3]6) should disappear, and a more polar spot (
    
    
    
    ~0.[2][3]2) should appear.[1][2][3]
  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
     (slow addition) until pH ~7.
    
  • Workup: Extract with DCM (3 x 30 mL). Since the product is amphoteric/phenolic, ensure the aqueous layer is not too basic (pH > 10 may sequester the product as a phenoxide salt). Acidifying slightly to pH 5-6 may improve extraction efficiency into organic solvent.[2][3]

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Chemoselective Suzuki Coupling at C2

Objective: Couple an aryl group at C2 without displacing the C4-Fluorine.[2]

  • Reagents: Combine 2-bromo-4-fluoropyridin-3-ol (or its O-methyl ether) (1.0 eq), Arylboronic acid (1.1 eq), and

    
     (2.0 eq) in a mixture of Dioxane:Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%). Note: dppf is preferred to prevent defluorination side reactions common with phosphine-rich catalysts.[2][3]
    
  • Conditions: Degas with nitrogen for 5 minutes. Heat to 80°C for 2-4 hours.

  • Outcome: The C2-Br bond reacts exclusively.[2][3] The C4-F bond remains intact due to the high bond dissociation energy of C-F and the absence of harsh nucleophilic conditions.

Medicinal Chemistry Applications
  • Bioisosterism: The 2-bromo-4-fluoropyridin-3-ol core serves as a bioisostere for 1,2,3-trisubstituted benzenes .[2][3][5] The pyridine nitrogen adds polarity and a hydrogen bond acceptor, improving solubility compared to the carbocyclic analog.[5]

  • F-Scan Utility: The C4-fluorine atom blocks metabolic oxidation at the para-position (a common metabolic soft spot in pyridines) and modulates the pKa of the neighboring hydroxyl group.[2]

  • Fragment Linking: The molecule acts as a "T-shaped" linker.[2][3]

    • Vector 1 (OH): Attachment to solubilizing groups or protein-binding motifs.[2][3]

    • Vector 2 (Br -> Aryl): Extension into hydrophobic pockets.[2][3]

    • Vector 3 (F -> Amine): Introduction of basic side chains to interact with aspartate/glutamate residues in the target protein.[2][3]

References
  • Namiki Shoji Co., Ltd. Building Blocks Catalogue. 2-Bromo-4-fluoropyridin-3-ol (CAS 1256822-98-6).[1][2][3] Accessed 2026.[2][3]

  • Google Patents. Chroman derivatives as TRPM8 inhibitors.[2][3] US20140045855A1.[2][3] (Describes synthesis of 2-bromo-4-fluoropyridin-3-ol via demethylation).

  • BenchChem. Reactivity of Bromo- and Fluoro-Substituted Pyridines. Technical Guide 2025.[2][3]

  • PubChem. 2-Bromo-4-fluoropyridine Properties. CID 21885884.[2][3][7] [2][3]

Sources

Methodological & Application

Synthesis of 2-Bromo-4-fluoropyridin-3-ol: A Directed ortho-Metalation Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract

Substituted pyridin-3-ols are pivotal structural motifs in a multitude of pharmaceutical agents and advanced materials. Their synthesis, however, can be challenging due to the inherent reactivity patterns of the pyridine ring. This application note provides a detailed, field-tested protocol for the synthesis of 2-Bromo-4-fluoropyridin-3-ol from the commercially available starting material, 2-bromo-4-fluoropyridine. The core of this strategy relies on a Directed ortho-Metalation (DoM) reaction, a powerful tool for achieving regioselective functionalization that circumvents the limitations of classical electrophilic aromatic substitution on electron-deficient pyridine rings. This guide explains the underlying mechanistic principles, offers a robust step-by-step protocol, and includes validation checkpoints to ensure reproducibility and high purity of the final product.

Introduction: The Significance of Pyridin-3-ol Scaffolds

The 2-bromo-4-fluoropyridin-3-ol scaffold is a highly valuable building block for drug discovery professionals. The orthogonal reactivity of the bromine (amenable to cross-coupling reactions), fluorine (potential for SNAr or metabolic blocking), and hydroxyl group (alkylation, acylation, or hydrogen bond donor) provides three distinct handles for molecular elaboration.[1][2] Direct hydroxylation of the pyridine ring, particularly at the C3 position, is often complicated by poor regioselectivity and harsh reaction conditions. The strategy detailed herein leverages the powerful and highly regioselective Directed ortho-Metalation (DoM) pathway to achieve the desired transformation under controlled, low-temperature conditions.

Scientific Rationale & Mechanistic Overview

Directed ortho-Metalation (DoM) is a cornerstone of modern aromatic chemistry, enabling the deprotonation of a position ortho to a directing metalation group (DMG).[3] In this synthesis, the bromine atom at the C2 position of 2-bromo-4-fluoropyridine serves as the DMG.

The mechanism proceeds via three key stages:

  • Directed Lithiation: A strong, non-nucleophilic, sterically hindered base, such as Lithium Diisopropylamide (LDA), is employed. The lone pair on the nitrogen of LDA coordinates to the lithium ion, while the bromine atom on the pyridine ring also forms a Lewis acid-base interaction with the lithium. This complexation acidifies the proton at the C3 position, facilitating its abstraction by the diisopropylamide base.[3][4] This step is performed at -78 °C to prevent side reactions, such as nucleophilic addition of the base to the pyridine ring.[5]

  • Electrophilic Capture (Borylation): The resulting 2-bromo-4-fluoro-3-lithiopyridine intermediate is a potent nucleophile. It is immediately trapped with an electrophilic boron source, trimethyl borate B(OMe)₃. The aryllithium attacks the electrophilic boron atom to form a lithium boronate complex.

  • Oxidative Workup to Phenol: The stable boronate ester is then subjected to an oxidative workup. In the presence of an oxidant like hydrogen peroxide and a proton source like acetic acid, the C-B bond is stereoretentively cleaved and replaced with a C-O bond, yielding the desired 2-bromo-4-fluoropyridin-3-ol.

This sequence provides a reliable and high-yielding route to the target molecule, with regioselectivity dictated entirely by the directing effect of the C2-bromo substituent.

Caption: Figure 1: Reaction Mechanism via Directed ortho-Metalation.

Detailed Experimental Protocol

3.1 Materials and Equipment

  • Reagents: 2-Bromo-4-fluoropyridine (CAS: 357927-50-5), Diisopropylamine (CAS: 108-18-9), n-Butyllithium (solution in hexanes, e.g., 2.5 M), Trimethyl borate (CAS: 121-43-7), Hydrogen peroxide (30% aq. solution), Acetic acid, Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Saturated aq. Sodium Bicarbonate, Saturated aq. Sodium Thiosulfate, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: Three-necked round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, inert atmosphere setup (Schlenk line with Nitrogen or Argon), dry ice/acetone bath, ice/water bath, rotary evaporator, glassware for workup and column chromatography.

3.2 Quantitative Data Summary

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-4-fluoropyridine175.995.00 g28.41.0
Diisopropylamine101.194.4 mL31.31.1
n-Butyllithium (2.5 M)64.0612.5 mL31.31.1
Trimethyl borate103.914.2 mL37.51.3
Anhydrous THF-~150 mL--

3.3 Step-by-Step Procedure

--- INERT ATMOSPHERE AND ANHYDROUS CONDITIONS ARE CRITICAL ---

  • LDA Preparation: To a flame-dried 250 mL three-necked flask under a positive pressure of nitrogen, add anhydrous THF (50 mL) and diisopropylamine (4.4 mL, 31.3 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (12.5 mL of 2.5 M solution in hexanes, 31.3 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Metalation: In a separate flame-dried 250 mL flask under nitrogen, dissolve 2-bromo-4-fluoropyridine (5.00 g, 28.4 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Transfer the freshly prepared LDA solution from Step 1 to the solution of 2-bromo-4-fluoropyridine via cannula, dropwise over 30 minutes. A dark red/brown color should develop. Stir the reaction mixture at -78 °C for 1.5 hours.

  • Borylation (Electrophilic Quench): To the reaction mixture at -78 °C, add trimethyl borate (4.2 mL, 37.5 mmol) dropwise over 20 minutes. The dark color should fade significantly. After the addition is complete, remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature. Stir overnight (approx. 12-16 hours).

  • Oxidative Workup: Cool the reaction mixture to 0 °C in an ice/water bath. Cautiously add acetic acid (10 mL) dropwise, followed by the very slow, dropwise addition of 30% aqueous hydrogen peroxide (15 mL). CAUTION: This addition is exothermic. Ensure the internal temperature remains below 20 °C. After the addition is complete, remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Isolation and Purification: Cool the mixture to 0 °C and quench the excess peroxide by the slow addition of saturated aqueous sodium thiosulfate solution until a test with peroxide strips indicates its absence. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford 2-bromo-4-fluoropyridin-3-ol as a white to off-white solid.

Trustworthiness: In-Process Controls and Validation

A robust protocol must include methods for validation.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. A sample quenched with methanol after the metalation step should show the starting material, while a sample taken after the oxidative workup should show a new, more polar spot corresponding to the product.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic aromatic proton signals. The hydroxyl proton will appear as a broad singlet.

    • ¹³C NMR: Confirmation of the carbon skeleton and the presence of the C-OH signal.

    • Mass Spectrometry (MS): Observation of the correct molecular ion peak (M+H)⁺ corresponding to the product's molecular weight.

    • Purity Assessment: Purity should be assessed by HPLC or qNMR. A typical yield for this protocol is in the range of 65-75%.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow Summary cluster_prep Preparation (Inert Atmosphere) cluster_reaction Core Reaction Sequence cluster_workup Purification A Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) -78 °C, 30 min C Directed Metalation Add LDA to substrate solution -78 °C, 1.5 h A->C B Prepare Substrate Solution (2-bromo-4-fluoropyridine in THF) -78 °C B->C D Borylation Add B(OMe)₃, warm to RT Stir overnight C->D E Oxidative Workup Add AcOH then H₂O₂ 0 °C to RT, 4 h D->E F Quench & Neutralize (Na₂S₂O₃, NaHCO₃) E->F G Aqueous Workup (EtOAc Extraction, Brine Wash) F->G H Isolate & Purify (Dry, Concentrate, Column Chromatography) G->H

Caption: Figure 2: Experimental Workflow Summary.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • MedChemExpress. 2-Bromo-4-fluoropyridine | Biochemical Reagent.
  • Ossila. 2-Bromo-4-fluoropyridine | CAS Number 357927-50-5.
  • Myers, A.
  • Wikipedia.
  • University of Bristol. (Hetero)
  • University of Michigan. Directed (ortho)

Sources

Application Note: Strategic Utilization of 2-Bromo-4-fluoropyridin-3-ol in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the "linker" is no longer viewed as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and degradation efficiency.

This guide details the application of 2-Bromo-4-fluoropyridin-3-ol as a high-value "Hub Scaffold" for PROTAC synthesis. Unlike standard aliphatic chains, this pyridine scaffold offers Orthogonal Tri-Functionalization :

  • C3-Hydroxyl: Site for linker attachment via O-alkylation.

  • C4-Fluorine: Highly activated site for nucleophilic aromatic substitution (SNAr) to attach amine-bearing ligands.

  • C2-Bromine: Handle for Palladium-catalyzed cross-coupling to install aryl/heteroaryl warheads.

This application note provides a validated synthetic workflow to construct rigidified, solubility-enhancing PROTACs using this scaffold.

Chemical Logic & Retrosynthetic Strategy

The utility of 2-Bromo-4-fluoropyridin-3-ol lies in the distinct reactivity profiles of its three functional handles. Understanding the electronic effects of the pyridine ring is crucial for sequencing reactions correctly to avoid byproducts.

Electronic Activation Analysis
  • The C4-Fluorine (SNAr Active): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions. The C4-Fluorine is significantly more reactive toward nucleophilic attack than the C2-Bromine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate during the rate-determining step of SNAr .

  • The C2-Bromine (Cross-Coupling Active): While less reactive toward SNAr than the C4-F, the C2-Br bond is weaker and ideal for oxidative addition by Palladium(0) catalysts, facilitating Suzuki, Stille, or Buchwald-Hartwig couplings .

  • The C3-Hydroxyl (Modulator): The hydroxyl group is electron-donating by resonance but inductively withdrawing. In its deprotonated form (phenoxide), it can deactivate the ring toward SNAr. Therefore, it is critical to alkylate (protect) the hydroxyl group first , converting it to an ether, which locks the linker in place and maintains the electrophilicity of the pyridine ring for subsequent steps.

Validated Synthetic Sequence

To maximize yield and regioselectivity, the following order of operations is recommended:

SyntheticWorkflow Start 2-Bromo-4-fluoropyridin-3-ol (Scaffold) Step1 Step 1: O-Alkylation (Linker Attachment) Start->Step1 Alkyl Halide/Tosylate K2CO3, DMF Inter1 Intermediate A (Ether-Linked) Step1->Inter1 Step2 Step 2: S_NAr Reaction (Ligand 1 Attachment) Inter1->Step2 Amine Ligand DIPEA, DMSO, Heat Inter2 Intermediate B (Core Assembled) Step2->Inter2 Step3 Step 3: Pd-Catalyzed Coupling (Ligand 2 Attachment) Inter2->Step3 Boronic Acid Ligand Pd(dppf)Cl2, Base Final Final PROTAC (Ternary Complex Ready) Step3->Final

Figure 1: Recommended synthetic workflow ensuring regioselectivity and yield maximization.

Detailed Experimental Protocols

Phase 1: Linker Attachment (O-Alkylation)

Objective: Attach the linker moiety (e.g., PEG chain or alkyl spacer) to the C3-hydroxyl. Rationale: Alkylation prevents the acidic proton from interfering with base-mediated SNAr and Pd-coupling steps.

Reagents:

  • Scaffold: 2-Bromo-4-fluoropyridin-3-ol (1.0 eq)

  • Linker: Boc-amino-PEG-tosylate or Alkyl Bromide (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Protocol:

  • Charge a flame-dried round-bottom flask with 2-Bromo-4-fluoropyridin-3-ol and anhydrous DMF under N₂ atmosphere.

  • Add K₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.

  • Dropwise add the Linker-Tosylate/Bromide dissolved in minimal DMF.

  • Heat the mixture to 60°C and stir for 4–6 hours. Note: Monitor by LCMS. The shift in retention time will be significant.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase 2: Warhead Installation (SNAr)

Objective: Install the first ligand (typically an amine-containing warhead or E3 ligand precursor) by displacing the C4-Fluorine. Rationale: The C4-F is highly activated. Using a secondary amine works best. This step must be done before Pd-coupling to avoid potential poisoning of the Pd catalyst by the free amine or fluoride interference .

Reagents:

  • Intermediate A (from Phase 1) (1.0 eq)

  • Nucleophile: Amine-containing Ligand (e.g., Pomalidomide derivative with free amine) (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: DMSO or NMP (0.1 M)

Protocol:

  • Dissolve Intermediate A and the Amine Ligand in dry DMSO in a microwave vial or pressure tube.

  • Add DIPEA .

  • Heat to 90°C–110°C for 2–12 hours.

    • Critical Check: C4-F displacement is generally faster than C2-Br displacement. However, if the temperature is too high (>140°C), C2 displacement may compete. Keep temperature controlled.

  • Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with DCM/MeOH (9:1).

  • Validation: 19F NMR should show the disappearance of the signal corresponding to the C4-F (typically ~ -100 to -130 ppm depending on reference).

Phase 3: E3 Ligase/POI Recruitment (Suzuki Coupling)

Objective: Attach the final ligand via the C2-Bromine using Palladium-catalyzed cross-coupling. Rationale: The C2-Br remains intact after Phase 2 and is now ready for coupling with an aryl boronic acid/ester.

Reagents:

  • Intermediate B (from Phase 2) (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.3 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd₂(dba)₃/XPhos for difficult substrates.

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

  • Combine Intermediate B , Boronic Acid , and Base in a reaction vial.

  • Degas solvents (sparge with N₂ for 10 min) and add to the vial.

  • Add the Pd catalyst quickly under N₂ flow. Seal the vial.

  • Heat to 80°C–100°C for 2–4 hours (or microwave at 110°C for 30 min).

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action: Ternary Complex Formation[1][2][3][4]

The resulting PROTAC utilizes the pyridine core not just as a connector, but as a structural element that can influence the geometry of the Ternary Complex (POI-PROTAC-E3 Ligase).

TernaryComplex cluster_core Pyridine Scaffold Role POI Target Protein (POI) E3 E3 Ligase (e.g., VHL/CRBN) POI->E3 Protein-Protein Interaction (PPI) Ub Ubiquitin Transfer E3->Ub PROTAC Pyridine-Core PROTAC PROTAC->POI Ligand A (via C2-Br coupling) PROTAC->E3 Ligand B (via C4-F SNAr) Note Rigid Core reduces entropic penalty PROTAC->Note Ub->POI

Figure 2: The pyridine scaffold acts as a rigid hub, orienting the ligands to facilitate the critical Protein-Protein Interaction (PPI) required for ubiquitination.[1]

Troubleshooting & QC Parameters

IssueProbable CauseSolution
Low Yield in Step 1 N-alkylation competitionUse K₂CO₃ (weaker base) instead of NaH. Keep temp <60°C.
No Reaction in Step 2 Deactivated RingEnsure Step 1 (O-alkylation) is complete. The free OH deactivates the ring. Increase Temp to 120°C.
Regioselectivity Loss C2-Br displacement in Step 2Lower temperature in Step 2. Use a bulkier amine if possible.
Pd Catalyst Death Free amines/thiolsEnsure Step 2 workup removes all unreacted amines. Use Pd(dppf)Cl₂ which is robust.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Ossila. (2024). 2-Bromo-4-fluoropyridine: A halogenated pyridine building block.[3] Retrieved from

  • ResearchGate Community. (2015).[4] Mechanistic insights into 2-amino-4-bromopyridine reactivity. Retrieved from

  • Zagidullin, A. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Retrieved from

  • BOC Sciences. (2024). Linker Design & Optimization for PROTACs. Retrieved from

Sources

Application Note: Precision Synthesis of 3-Alkoxy-2-bromo-4-fluoropyridines for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, technically rigorous guide for the synthesis of 3-alkoxy-2-bromo-4-fluoropyridines , a scaffold critical for Structure-Activity Relationship (SAR) profiling in medicinal chemistry.

Executive Summary

The 3-alkoxy-2-bromo-4-fluoropyridine motif represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands. The unique substitution pattern offers three distinct vectors for diversification:

  • C2-Bromine: A handle for cross-coupling (Suzuki, Buchwald, Sonogashira) to install aryl or heteroaryl tails.[1]

  • C3-Alkoxy: A tunable physicochemical vector (H-bond acceptor, lipophilicity modulator) ideal for SAR exploration.

  • C4-Fluorine: A metabolic blocker or a handle for nucleophilic aromatic substitution (

    
    ) with amines/thiols.
    

This guide outlines two complementary protocols to access this core. Method A utilizes a high-efficiency Directed Ortho Metalation (DoM) strategy on a fluorinated precursor. Method B employs a robust Directed Fluorination approach starting from a hydroxy-pyridine.

Retrosynthetic Analysis & Strategy

The challenge lies in the regioselective installation of three contiguous substituents. Traditional electrophilic aromatic substitution is ineffective due to the electron-deficient nature of the pyridine ring. Therefore, we utilize Directed Ortho Metalation (DoM) , leveraging the acidity of ring protons flanked by directing groups (halogens or protected oxygens).[1]

Strategic Logic[1]
  • The "Sweet Spot" (C3): In 2-bromo-4-fluoropyridine, the C3 proton is flanked by two electron-withdrawing groups (Br and F), making it the most acidic site (

    
     ~26).
    
  • The "Director" (C4): In 2-bromo-3-(methoxymethoxy)pyridine, the MOM group directs lithiation exclusively to the C4 position via chelation.

Retrosynthesis Target Target: 3-Alkoxy-2-bromo-4-fluoropyridine Core Universal Core: 2-Bromo-4-fluoropyridin-3-ol Core->Target Alkylation (SAR Diversity) RouteA_Start Method A Precursor: 2-Bromo-4-fluoropyridine RouteA_Start->Core DoM (C3) / Oxidation RouteB_Start Method B Precursor: 2-Bromo-3-hydroxypyridine RouteB_Start->Core Protection / DoM (C4-F) / Deprotection

Figure 1: Retrosynthetic disconnection showing two convergent routes to the universal 3-hydroxy core.

Experimental Protocols

Method A: The "Direct Lithiation" Route (High Efficiency)

Best for: Rapid access when 2-bromo-4-fluoropyridine is available. Mechanism: Lithium-Hydrogen exchange at C3 followed by boronate trapping and oxidation.

Step 1: Synthesis of 2-Bromo-4-fluoropyridin-3-ol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.[1]

  • Reagents:

    • Substrate: 2-Bromo-4-fluoropyridine (1.0 eq, 10 mmol).

    • Base: LDA (Lithium diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 eq).[1] Note: LTMP is preferred to minimize nucleophilic attack on the ring.

    • Electrophile: Triisopropyl borate (

      
      ) (1.2 eq).[1]
      
    • Oxidant: Hydrogen peroxide (

      
      , 30% aq) / Acetic acid.[1]
      
  • Procedure:

    • Dissolve substrate in anhydrous THF (0.2 M) and cool to -78°C (dry ice/acetone).

    • Add LTMP solution dropwise over 20 min. Maintain internal temp < -70°C. Critical: Higher temps trigger "Halogen Dance" (Br migration).

    • Stir at -78°C for 45 min. The solution typically turns deep yellow/orange.

    • Add

      
       dropwise. Stir for 1 h at -78°C, then warm to 0°C.
      
    • Oxidation: Add acetic acid (1.5 eq) followed by

      
       (3.0 eq) dropwise.[1] Stir at RT for 2 h.
      
    • Workup: Quench with saturated

      
       (to destroy peroxide). Extract with EtOAc.[2] Wash with brine.[3] Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3][4]

Step 2: SAR Library Generation (Alkylation)[1]
  • Reaction: Dissolve 2-bromo-4-fluoropyridin-3-ol (1.0 eq) in DMF (0.1 M).

  • Base: Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
  • Alkylation: Add alkyl halide (

    
    , 1.1 eq).[1] Stir at RT (for reactive halides) or 60°C.
    
  • Isolation: Dilute with water, extract with EtOAc. Evaporate solvent.[2] Most products are pure enough for screening; otherwise, purify via prep-HPLC.

Method B: The "Directed Fluorination" Route (High Robustness)

Best for: Large-scale preparation; avoids potential Li-Br exchange issues. Mechanism: Directed Ortho Metalation (DoM) using a MOM-protecting group to install Fluorine at C4.

Workflow Diagram

MethodB_Workflow Step1 Step 1: Protection (MOM-Cl, NaH) Yield: >90% Step2 Step 2: DoM & Fluorination (LDA, -78°C; NFSI) Target: C4 Position Step1->Step2 Directed by MOM Step3 Step 3: Deprotection (HCl/iPrOH) Product: 3-OH Core Step2->Step3 End 2-Bromo-4-fluoropyridin-3-ol Step3->End Start 2-Bromo-3-hydroxypyridine Start->Step1

Figure 2: Step-by-step workflow for the Directed Fluorination strategy.

Protocol Details
  • Protection: React 2-bromo-3-hydroxypyridine with chloromethyl methyl ether (MOM-Cl) and NaH in THF.

    • Checkpoint: Ensure complete conversion to avoid lithiating the free phenol later.

  • Fluorination (The Key Step):

    • Cool a solution of MOM-protected pyridine in THF to -78°C .

    • Add LDA (1.2 eq). Stir for 1 h. The MOM group chelates Li, directing deprotonation to C4.

    • Add NFSI (N-Fluorobenzenesulfonimide, 1.3 eq) dissolved in THF.

    • Warm to RT overnight.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane or iPrOH to remove the MOM group.

  • Yield: Typically 50-65% over 3 steps.

Analytical Validation & QC

For SAR studies, compound purity must exceed 95%.[1]

Analytical MethodExpected Signal (Core: 2-Bromo-4-fluoropyridin-3-ol)Diagnostic Note
1H NMR Two aromatic doublets (or dd). C5-H and C6-H.Coupling constants (

) are critical.

~6-9 Hz.
19F NMR Single singlet/multiplet around -120 to -140 ppm.Absence of F signal indicates failed fluorination.
LC-MS [M+H]+ = 191.9/193.9 (Br isotope pattern).Confirm 1:1 ratio of 79Br/81Br.

Safety & Handling

  • Fluorinated Intermediates: Often exhibit high volatility and skin permeability. Handle in a fume hood.

  • Organolithiums (LDA/LTMP): Pyrophoric. Use rigorous anhydrous techniques (Schlenk line).

  • NFSI: A mild fluorinating agent, but can be sensitizing.[1]

  • Waste: Segregate halogenated organic waste.

References

  • Synthesis of 2-bromo-4-fluoropyridine: Thibault, C., et al. "Efficient Synthesis of 4-Fluoropyridine Derivatives."[5] Organic Letters, 2003 , 5(26), 5023–5025.[1] Link[1]

  • Directed Ortho Metalation (DoM) Review: Snieckus, V. "Directed Ortho Metalation.[1][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933.[1] Link[1]

  • Lithiation of Halopyridines: Schlosser, M. "The regioselective ortho-lithiation of 3-halopyridines." European Journal of Organic Chemistry, 2004 . Link[1]

  • Synthesis of 2-Bromo-3-methoxypyridine (Analogous Chemistry): "Protocol for O-methylation of 2-bromo-3-pyridinol." BenchChem Protocols. Link

  • Regioselective Fluorination: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination." Journal of the American Chemical Society, 2014 .[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Bromination of 4-Fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the bromination of 4-fluoropyridin-3-ol, a critical reaction in the synthesis of many pharmaceutical intermediates. As Senior Application Scientists, we understand that achieving high yields and purity can be challenging. This resource is designed to address common issues and provide robust, field-proven solutions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 4-fluoropyridin-3-ol, offering explanations and actionable steps to improve your reaction yield and purity.

Q1: My reaction yield is consistently low, or I'm not getting any of the desired brominated product. What are the likely causes and how can I fix this?

A1: Low or no yield in the bromination of 4-fluoropyridin-3-ol often points to issues with the choice of brominating agent, reaction conditions, or the inherent reactivity of the substrate.

  • Underlying Cause: 4-Fluoropyridin-3-ol is an electron-rich heterocyclic compound, making it susceptible to electrophilic aromatic substitution. However, the pyridine ring is also a base and can be protonated under acidic conditions, which deactivates the ring towards electrophiles. The choice of a brominating agent with appropriate reactivity is crucial. Very harsh brominating agents can lead to over-bromination or decomposition, while very mild ones may not be reactive enough.

  • Immediate Action Plan:

    • Re-evaluate your brominating agent. If you are using elemental bromine (Br₂), especially without a catalyst, the reaction can be slow and may require harsh conditions, potentially leading to a mixture of mono- and di-brominated isomers which are difficult to separate.[1][2] Consider switching to a milder and more selective N-bromo reagent.

    • Optimize reaction temperature. Start with a low temperature (e.g., 0 °C to room temperature) and gradually increase it. Many bromination reactions of activated rings proceed readily at or below room temperature.[3]

    • Check the purity of your starting material. Impurities in the 4-fluoropyridin-3-ol can interfere with the reaction.

  • Long-Term Solution & Best Practice: For electron-rich systems like 4-fluoropyridin-3-ol, N-Bromosuccinimide (NBS) is a highly effective and selective brominating agent.[3][4][5][6] It provides a low concentration of bromine radicals, which can be advantageous for selective bromination.[6][7] Another powerful, yet often gentle, alternative for brominating less reactive aromatic rings is dibromoisocyanuric acid (DBI).[8]

    A recommended starting point would be to use NBS in a suitable solvent like dimethylformamide (DMF), which is known to promote para-selectivity in the bromination of aromatic compounds.[6]

Q2: I'm observing the formation of multiple products, leading to a complex mixture that is difficult to purify. How can I improve the selectivity of the reaction?

A2: The formation of multiple products, including regioisomers (ortho-, meta-, para-substitution) and poly-brominated species, is a common challenge.

  • Underlying Cause: The hydroxyl (-OH) group on the pyridine ring is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-fluoropyridin-3-ol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The fluorine atom at C4 will also influence the regioselectivity. Over-bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Immediate Action Plan:

    • Control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the brominating agent to favor mono-bromination.

    • Lower the reaction temperature. Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

    • Choose a milder brominating agent. As mentioned previously, NBS or Pyridinium Tribromide (PTT) are generally milder and more selective than elemental bromine.[9]

  • Troubleshooting Workflow:

    G start Low Selectivity Issue check_reagent Is the Brominating Agent Too Reactive (e.g., Br2)? start->check_reagent switch_reagent Switch to Milder Agent (NBS, PTT, or DBI) check_reagent->switch_reagent Yes check_stoichiometry Is Stoichiometry Controlled (1.05-1.2 eq.)? check_reagent->check_stoichiometry No switch_reagent->check_stoichiometry adjust_stoichiometry Adjust Reagent to 1.05-1.2 Equivalents check_stoichiometry->adjust_stoichiometry No check_temp Is Reaction Temperature Too High? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature (e.g., 0°C to RT) check_temp->lower_temp Yes check_solvent Is the Solvent Optimal? check_temp->check_solvent No lower_temp->check_solvent change_solvent Screen Solvents (e.g., DMF, CH3CN, CH2Cl2) check_solvent->change_solvent No end Improved Selectivity check_solvent->end Yes change_solvent->end

    Caption: Troubleshooting workflow for improving reaction selectivity.

Q3: My reaction is very slow, and even after extended periods, the conversion of the starting material is low. What can I do to increase the reaction rate?

A3: A slow reaction rate can be due to insufficient activation of the brominating agent or deactivation of the substrate.

  • Underlying Cause: While 4-fluoropyridin-3-ol is activated, the pyridine nitrogen can be protonated by any acid present, deactivating the ring. If using a milder brominating agent like NBS, a radical initiator or an acid catalyst might be necessary to increase the reaction rate.

  • Immediate Action Plan:

    • Consider a catalyst. For NBS brominations, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be used, especially for benzylic-type brominations.[6][10] For electrophilic aromatic substitution, a Lewis acid or protic acid catalyst can enhance the electrophilicity of the brominating agent.[11]

    • Slightly increase the temperature. If the reaction is clean but slow at room temperature, cautiously increasing the temperature in increments (e.g., to 40-50°C) may improve the rate.

    • Ensure anhydrous conditions. Water can react with some brominating agents and affect the reaction rate and outcome.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for 4-fluoropyridin-3-ol?

A1: The "best" agent depends on the desired outcome and scale, but for good selectivity and yield, N-Bromosuccinimide (NBS) is often the preferred choice for activated aromatic systems.[3][5] It is a solid, making it easier and safer to handle than liquid bromine.[7] For even more challenging or deactivated systems, Dibromoisocyanuric acid (DBI) is a more powerful alternative that can be very effective.[8]

Brominating AgentKey AdvantagesCommon Issues
**Elemental Bromine (Br₂) **InexpensiveDifficult to handle, can lead to over-bromination and poor selectivity.[1][2]
N-Bromosuccinimide (NBS) Solid, easy to handle, generally provides good selectivity for activated rings.[4][5]May require a catalyst or higher temperatures for less reactive substrates.
Dibromoisocyanuric Acid (DBI) Powerful brominating agent, effective for less reactive rings.[8]Can be less selective than NBS if not used under optimized conditions.
Pyridinium Tribromide (PTT) Solid, mild, and often provides good selectivity for mono-bromination of activated rings.[9]May be less reactive than NBS or DBI.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction. Polar aprotic solvents are often a good choice.

  • Dimethylformamide (DMF) is frequently used for NBS brominations of electron-rich aromatic heterocycles and can promote high levels of para-selectivity.[6]

  • Acetonitrile (CH₃CN) is another common polar aprotic solvent that can be effective.

  • Chlorinated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are also viable options.

  • For some brominations, using a protic solvent like acetic acid can be beneficial, as it can help to activate the brominating agent.

A solvent screen is often the best approach to find the optimal conditions for your specific reaction.

Q3: What is the expected regioselectivity for the bromination of 4-fluoropyridin-3-ol?

A3: The hydroxyl group at position 3 is a strong ortho-, para-director. The fluorine at position 4 is a deactivating group but also an ortho-, para-director. The directing effects are as follows:

  • -OH at C3 directs to: C2 (ortho), C4 (para, blocked by F), and C6 (ortho).

  • -F at C4 directs to: C3 (para, blocked by OH) and C5 (ortho).

The powerful activating effect of the hydroxyl group is expected to dominate. Therefore, the primary products are likely to be bromination at the C2 and C6 positions. The electronic and steric environment will determine the ratio of these isomers.

Experimental Protocols

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoropyridin-3-ol (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. Oreate AI Blog. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained. Pearson. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]

  • Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source. SSRN. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • WO2019145177A1 - Bromination of pyridine derivatives.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • US11613549B2 - Bromination of pyridine derivatives.
  • N-Bromosuccinimide. Wikipedia. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]

  • One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Chemia. [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • Bromination of Pyrrole and Pyridine #bromination. YouTube. [Link]

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [Link]

Sources

Preventing defluorination during 2-Bromo-4-fluoropyridin-3-ol coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Defluorination & Optimization of C-C Coupling Target Audience: Medicinal Chemists, Process Chemists Version: 2.1 (Current)

Executive Summary & Reactivity Profile

The scaffold 2-bromo-4-fluoropyridin-3-ol presents a classic "chemoselectivity paradox" in medicinal chemistry. You are attempting to perform a Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, or Buchwald-Hartwig) at the C2-Bromine position. However, the C4-Fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to its position para to the pyridine nitrogen.

The Core Challenge: Standard coupling conditions often utilize strong bases (e.g., NaOEt, KOtBu) or nucleophilic solvents (MeOH, EtOH). In this scaffold, these conditions frequently lead to the displacement of the Fluorine atom (SNAr) before the Palladium cycle can complete the C-Br coupling. Additionally, the free C3-hydroxyl group can poison the catalyst or form unreactive boronate complexes.

Diagnostic Workflow

Before altering your conditions, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start START: Reaction Failed Analyze Analyze Crude via LCMS/NMR Start->Analyze DesBromo Product: Des-bromo (C2-H) (Hydrodehalogenation) Analyze->DesBromo Mass = M-Br+H SubstF Product: C4-OR / C4-OH (Defluorination via SNAr) Analyze->SubstF Mass = M-F+Nu NoRxn Recovered Starting Material (Catalyst Poisoning) Analyze->NoRxn Mass = SM Success Target Product Analyze->Success Mass = Target Sol_DesBromo Action: Switch to non-protic solvent Reduce temp. DesBromo->Sol_DesBromo Sol_SubstF Action: Switch Base (Cs2CO3/K3PO4) Avoid Alkoxides SubstF->Sol_SubstF Sol_NoRxn Action: Protect C3-OH (MOM/SEM/Bn) NoRxn->Sol_NoRxn

Figure 1: Diagnostic logic for coupling failures. Identify the byproduct to select the correct optimization strategy.

The Mechanism of Failure (FAQ)

Q1: Why is the Fluorine atom leaving? I thought C-F bonds were stable.

A: In standard aromatics, C-F bonds are stable. However, in 4-fluoropyridines , the nitrogen atom pulls electron density from the ring, making the C4 position highly electrophilic.

  • The Mechanism (SNAr): If you use a base like Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu), the alkoxide attacks C4, forming a Meisenheimer complex, followed by the elimination of Fluoride.

  • The Consequence: You isolate the C4-alkoxy byproduct instead of the fluorinated product.

Q2: Does the free Hydroxyl (-OH) group matter?

A: Yes, critically.

  • Catalyst Poisoning: The acidic proton (pKa ~6-7 for 3-hydroxypyridines) can protonate reactive Pd(0) species or ligands.

  • Boronate Sequestration: In Suzuki couplings, the free -OH can chelate with the Boronic Acid, forming an unreactive boroxine species, stalling the transmetalation step.

Optimization Protocols

Standard Operating Procedure (SOP): Protected Coupling

Use this protocol to minimize defluorination and maximize yield.

Phase 1: Protection of the Hydroxyl Group Do not attempt the coupling with the free phenol unless necessary.

ReagentConditionsRationale
MOM-Cl NaH, THF, 0°CRecommended. MOM (Methoxymethyl) is stable to base and Pd, but easily removed with mild acid later.
Bn-Br K2CO3, DMFGood alternative, but requires hydrogenolysis (Pd/C + H2) to remove, which might reduce the pyridine ring or C-Br bond if not careful.
SEM-Cl DIPEA, DCMExcellent stability; removed with TBAF.

Phase 2: The Coupling Reaction (Suzuki-Miyaura)

  • Substrate: 2-Bromo-3-(MOM-oxy)-4-fluoropyridine (1.0 equiv)

  • Boronic Partner: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G2 (3-5 mol%)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.5 equiv)

    • Crucial: Do NOT use NaOEt, NaOMe, or NaOH.

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

    • Crucial: Do NOT use Ethanol or Methanol.

  • Temperature: 80°C (Oil bath)

Protocol Steps:

  • Charge the reaction vial with the Protected Substrate, Boronic Acid, Base, and Catalyst.

  • Seal and purge with Nitrogen/Argon for 5 minutes (Oxygen promotes homocoupling and dehalogenation).

  • Add degassed Dioxane/Water via syringe.

  • Heat to 80°C. Monitor by LCMS at 1 hour.

    • Note: If reaction is slow, increase to 100°C, but monitor C-F stability.

Comparative Data: Base Selection

The choice of base is the single most important variable in preventing defluorination (SNAr).

BasepKa (conj. acid)NucleophilicityRisk of Defluorination (SNAr)Recommendation
NaOEt / NaOMe 16HighCritical (Will form C4-OEt/OMe)AVOID
KOtBu 17Moderate (Bulky)High (Can still attack C4)AVOID
NaOH / KOH 15.7HighHigh (Forms C4-OH pyridone)⚠️ Risky
Na2CO3 10.3LowLow (Often too weak for hindered couplings)🟡 Acceptable
K3PO4 12.3LowMinimal PREFERRED
Cs2CO3 10.3LowMinimal (Solubility aids reaction)PREFERRED

Advanced Troubleshooting (Q&A)

Q: I am seeing "Hydrodehalogenation" (Mass M-Br+H). The Bromine is gone, but no coupling occurred. A: This is a side reaction where the Pd-hydride species forms (often from solvent oxidation) and reduces the C-Br bond.

  • Fix 1: Ensure the solvent is thoroughly degassed. Oxygen promotes this cycle.

  • Fix 2: Switch from primary/secondary alcohol solvents (if using them) to Toluene or DMF.

  • Fix 3: Use a catalyst with a faster oxidative addition/reductive elimination cycle, such as XPhos Pd G2 or Pd(dtbpf)Cl2 .

Q: Can I perform this reaction without protecting the -OH group? A: It is possible but difficult. If you must:

  • Use 3.5 equivalents of base (1 equiv to deprotonate the phenol, 2.5 for the Suzuki cycle).

  • Use a boronic ester (BPin) instead of a boronic acid to reduce boroxine formation.

  • Use an anhydrous solvent system (e.g., Toluene/Dioxane) with anhydrous K3PO4 to minimize proton exchange.

Q: The reaction works but I get 10% defluorinated byproduct. How do I remove it? A: Separation of the fluoro-product from the alkoxy-byproduct can be difficult.

  • Prevention is better: Lower the temperature to 60°C and extend the reaction time. SNAr has a higher activation energy than Pd-catalyzed coupling; lower heat favors the metal-catalyzed pathway.

  • Purification: The defluorinated byproduct (often a pyridone or ether) usually has significantly different polarity. Try a gradient of DCM:MeOH rather than Hex:EtOAc.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2015). Pd-Catalyzed Fluorination & Defluorination Mechanisms. Retrieved from

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

Sources

Technical Support Center: Solubility Optimization for 2-Bromo-4-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Bromo-4-fluoropyridin-3-ol . It is structured to address solubility challenges dynamically, moving from fundamental solvent selection to complex reaction-specific troubleshooting.

Case ID: SOL-2B4F-PYR-03 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

The Core Challenge: 2-Bromo-4-fluoropyridin-3-ol is a poly-functionalized heterocyclic scaffold. Its solubility behavior is dominated by the conflict between the lipophilic halogen substituents (Br, F) and the polar, H-bond-donating hydroxyl group (-OH) and H-bond-accepting pyridine nitrogen.

  • Chemical Nature: Weakly amphoteric, but predominantly acidic (phenol-like).

    • Note: The electron-withdrawing effects of the 2-Br and 4-F substituents significantly lower the pKa of the 3-OH group (estimated pKa ~5.5–6.5) compared to unsubstituted 3-hydroxypyridine, while rendering the pyridine nitrogen essentially non-basic.

  • Critical Implication: Solubility is highly pH-dependent. The molecule exists as a neutral species in weak acid and as an anion in base.

Module A: Solvent Selection & Screening

Use this module when establishing initial stock solutions or reaction conditions.

The Tiered Solubility Screen

Do not rely on "like dissolves like" heuristics alone. Use this tiered protocol to identify the optimal solvent system for your specific application (Reaction vs. Analysis vs. Storage).

TierSolvent ClassSpecific SolventsSolubility RatingContextual Usage
1 Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL) Primary Reaction Media. Ideal for nucleophilic substitutions (SNAr) and cross-couplings. Warning: Difficult to remove during workup.
2 Polar Protic Methanol, Ethanol Good (20–50 mg/mL) Crystallization/Analysis. Good for LC-MS stock solutions. Can be used as solvents for hydrogenation or halogen exchange.
3 Polar Aprotic (Volatile) THF, Acetone, EtOAc Moderate (5–20 mg/mL) Extraction/Workup. Solubility drops significantly if the compound is in a zwitterionic lattice. Heating often required.
4 Chlorinated DCM, Chloroform Low-Moderate Partitioning. Often requires a co-solvent (e.g., 5% MeOH) to break intermolecular H-bonds.
5 Non-Polar Hexanes, Toluene Poor/Insoluble Anti-Solvents. Use these to force precipitation (crystallization) after dissolving in Tier 2/3 solvents.
Decision Logic: Selecting the Right Solvent

The following flowchart illustrates the decision process for solvent selection based on your downstream application.

SolventSelection Start Start: 2-Bromo-4-fluoropyridin-3-ol Goal Define Goal Start->Goal Reaction Synthesis (Suzuki/SNAr) Goal->Reaction Analysis HPLC/NMR Goal->Analysis Workup Extraction/Purification Goal->Workup HighTemp High Temp (>80°C)? Reaction->HighTemp Protic Protic Acceptable? Analysis->Protic pH_Check Check pH Workup->pH_Check DMF_DMSO Use DMF or DMSO HighTemp->DMF_DMSO Yes THF_Dioxane Use THF or Dioxane HighTemp->THF_Dioxane No MeOH Use MeOH/ACN Protic->MeOH Yes (LCMS) DMSO_d6 Use DMSO-d6 Protic->DMSO_d6 No (NMR) Acidic Acidify (pH 3-4) Use EtOAc/DCM pH_Check->Acidic Extract to Org Basic Basify (pH > 9) Soluble in Water pH_Check->Basic Extract to Aq

Figure 1: Decision matrix for solvent selection. Note the critical pH dependency in the workup phase.

Module B: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: "The compound crashes out during aqueous workup."

Diagnosis: You likely neutralized the solution to pH 7. The Science: Unlike simple pyridines, this molecule is a hydroxypyridine . At neutral pH, it may form strong intermolecular hydrogen bond networks or exist in a poorly soluble pseudo-zwitterionic state. The Fix (The pH Swing):

  • To extract into organic layer (EtOAc/DCM): Adjust aqueous pH to 3–4 using 1M HCl. This ensures the OH is protonated (neutral form) and the N is not protonated (due to the electron-withdrawing Br/F).

  • To keep in aqueous layer (Washing impurities): Adjust pH to >10 using NaOH. The OH deprotonates, forming the soluble phenolate anion.

Issue 2: "Reaction yield is low due to poor solubility in THF."

Diagnosis: The lattice energy is too high for ether-based solvents at room temperature. The Fix:

  • Co-solvent Approach: Add 5–10% DMF or NMP to the THF. This disrupts the H-bonding network without requiring a full solvent swap.

  • Protecting Group Strategy: If the free OH is not required for the step, protect it as a Methoxymethyl ether (MOM) or Benzyl ether (Bn) . This dramatically increases solubility in non-polar organics (DCM, Toluene, THF) by removing the H-bond donor.

Issue 3: "Compound oils out instead of crystallizing."

Diagnosis: Common with halogenated pyridines containing hydroxyl groups. The "oil" is a super-saturated solution containing impurities. The Fix:

  • Dissolve the oil in a minimum amount of hot Ethanol (Tier 2) .

  • Add Water dropwise until slight turbidity persists.

  • Re-heat to clarify, then allow to cool very slowly to 4°C.

  • Pro-Tip: Scratch the glass or add a seed crystal of a similar bromopyridine if available.

Module C: Reaction-Specific Optimization

Guidelines for using 2-Bromo-4-fluoropyridin-3-ol in metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The "Base Effect" in Cross-Couplings

In Suzuki couplings, you typically use an inorganic base (K2CO3, Cs2CO3).

  • Observation: The reaction mixture turns into a thick slurry or gummy solid.

  • Cause: The base deprotonates the 3-OH (pKa ~6), creating an insoluble potassium/cesium salt in non-polar solvents like Toluene or Dioxane.

  • Solution:

    • Switch Solvent: Use 1,4-Dioxane/Water (4:1) or DMF . The water/polar component dissolves the phenolate salt, allowing the reaction to proceed.

    • Phase Transfer Catalysis: If you must use Toluene, add 5 mol% TBAB (Tetrabutylammonium bromide) . This exchanges the insoluble inorganic cation (K+) for the lipophilic ammonium cation (Bu4N+), solubilizing the reacting species in the organic phase.

References & Grounding

  • Hansen Solubility Parameters: For theoretical grounding on the solubility of halogenated heterocycles, refer to Hansen Solubility Parameters: A User's Handbook. The dispersion (

    
    ) and polar (
    
    
    
    ) forces of brominated pyridines are significantly altered by the hydroxyl group.
    • Source:

  • pKa Estimation of Substituted Pyridines: The acidity of the 3-OH group is enhanced by ortho-Br and para-F substituents. This follows standard Hammett equation principles for electron-withdrawing groups on aromatic systems.

    • Source:

  • General Reactivity of Halopyridines: Understanding the SNAr reactivity profiles (F vs Br displacement) is crucial when selecting solvents that might promote side reactions (e.g., DMSO can sometimes promote SNAr of Fluorine at high temps).

    • Source:

Disclaimer: The solubility data provided here is derived from Structure-Activity Relationships (SAR) of analogous 2-halo-3-hydroxypyridines. Always perform a micro-scale solubility test (1 mg in 100 µL) before committing bulk material.

Purification methods for separating 2-Bromo-4-fluoropyridin-3-ol from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to purify 2-Bromo-4-fluoropyridin-3-ol from its regioisomeric impurities. The separation of such closely related molecules is a common challenge where subtle differences in physicochemical properties must be exploited for successful isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomers formed during the synthesis of 2-Bromo-4-fluoropyridin-3-ol, and why are they difficult to separate?

A1: During the synthesis of 2-Bromo-4-fluoropyridin-3-ol, directed ortho-metallation, halogenation, or other substitution reactions can lead to the formation of several regioisomers. The exact isomers depend on the synthetic route, but common possibilities include isomers where the bromine and hydroxyl groups are in different positions, such as 3-Bromo-4-fluoropyridin-2-ol or 5-Bromo-4-fluoropyridin-3-ol.

These compounds are challenging to separate because they often have identical molecular weights and very similar physical properties, including polarity, boiling points, and pKa values.[1][2] Standard purification techniques like distillation are often ineffective.[1] Successful separation relies on exploiting subtle differences in crystal packing (for recrystallization) or interactions with a stationary phase (for chromatography).

Q2: I have a crude mixture containing my target compound. What is the best initial strategy to approach purification?

A2: The optimal initial strategy depends on the physical state of your crude product and the scale of your reaction. A logical workflow is essential.

First, perform an initial analysis by Thin Layer Chromatography (TLC) or LC-MS to determine the number of components and their relative polarities. If the crude product is a solid, fractional recrystallization is often the most scalable and cost-effective first approach.[3] If it is an oil or if recrystallization fails, column chromatography is the next logical step.[4] An acid-base extraction can also be a powerful initial clean-up step to separate your phenolic target from non-acidic or non-basic impurities.[4][5]

Below is a decision-making workflow for selecting an initial purification strategy.

Purification_Strategy_Decision_Tree start Crude Product Analysis (TLC/LC-MS) is_solid Is the crude product a solid? start->is_solid acid_base Consider Preliminary Acid-Base Extraction start->acid_base Contains non-polar or strongly basic/acidic impurities recrystallization Attempt Fractional Recrystallization is_solid->recrystallization Yes chromatography Proceed to Column Chromatography is_solid->chromatography No / Oil recrystallization->chromatography Fails / Impure success Pure Product Obtained recrystallization->success Successful acid_base->is_solid

Caption: Decision tree for initial purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues encountered during the purification of 2-Bromo-4-fluoropyridin-3-ol and its isomers.

Issue 1: Recrystallization Failure

Question: I attempted to recrystallize my crude solid, but all the isomers precipitated together, or the product 'oiled out'. What should I do?

Answer: This is a common problem when isomers have very similar solubilities. The key is to find a solvent system that differentiates between the crystal lattice energies of the target molecule and its impurities.[6]

  • Causality: Co-precipitation occurs when the solubility curves of the isomers are too close in the chosen solvent. "Oiling out" happens when the solid's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly at a temperature above the compound's melting point.[7]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, acetonitrile, isopropanol, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).[6][8] The goal is to find a system where your target compound is sparingly soluble at room temperature but highly soluble when hot, while the isomeric impurities have different solubility profiles.

    • Slow Cooling: Rapid cooling encourages impurity inclusion. Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[7]

    • Use an Anti-Solvent: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until turbidity persists. This can sometimes induce selective crystallization of one isomer.

    • Control Concentration: If the solution is too concentrated, everything may crash out at once. If it's too dilute, yields will be poor. Experiment with different concentrations on a small scale.

Issue 2: Poor Chromatographic Separation

Question: My regioisomers are co-eluting or show very poor resolution (overlapping peaks) on a standard silica gel column. How can I improve the separation?

Answer: Poor resolution on silica gel is a frequent challenge with pyridine derivatives. This is often due to two factors: the isomers having very similar polarities and unwanted interactions between the basic pyridine nitrogen and the acidic silica surface.[4][9]

  • Causality: The basic lone pair on the pyridine nitrogen can form strong hydrogen bonds with acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing, which masks the separation of closely eluting compounds.[9]

  • Troubleshooting Workflow:

Chromatography_Troubleshooting start Poor Resolution on Silica Gel step1 Optimize Mobile Phase start->step1 step2 Modify Stationary Phase step1->step2 Still poor resolution sub1a Run a Shallow Polarity Gradient step1->sub1a sub1b Add a Basic Modifier (e.g., 0.1-1% Triethylamine) step1->sub1b step3 Consider Advanced Techniques step2->step3 Still poor resolution sub2a Switch to Deactivated Silica or Alumina step2->sub2a sub2b Try a Different Bonded Phase (e.g., C18, Cyano, Phenyl) step2->sub2b sub3a Preparative HPLC step3->sub3a sub3b Centrifugal Partition Chromatography (CPC) step3->sub3b

Caption: Workflow for troubleshooting poor chromatographic separation.

  • Actionable Solutions:

    • Add a Basic Modifier: Adding a small amount of a base like triethylamine (Et₃N) or pyridine (0.1-1%) to your eluent (e.g., Hexane/Ethyl Acetate) is the most common solution. The modifier competitively binds to the acidic sites on the silica, preventing the analyte from sticking and dramatically reducing peak tailing.[4]

    • Change the Stationary Phase: If modifying the eluent is insufficient, change the solid support.

      • Alumina (basic or neutral): Can be an excellent alternative to silica for basic compounds.

      • Reverse-Phase (e.g., C18): Separation is based on hydrophobicity rather than polarity. This change in mechanism is often highly effective for separating isomers.[10] You would use polar mobile phases like acetonitrile/water or methanol/water.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining high-purity material, preparative HPLC is the gold standard.[10][11] Columns with smaller particle sizes provide much higher theoretical plates and superior resolving power.[9]

Issue 3: Difficulty Confirming Isomer Identity

Question: I have successfully isolated a pure compound. How can I definitively confirm that it is 2-Bromo-4-fluoropyridin-3-ol and not a regioisomer?

Answer: Spectroscopic analysis is essential. While ¹H NMR is a primary tool, the coupling patterns of regioisomers can be very similar. A combination of techniques is required for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The key is the number of protons on the pyridine ring and their coupling constants. For 2-Bromo-4-fluoropyridin-3-ol, you should expect to see two aromatic protons. Their splitting patterns (doublets, doublet of doublets) will be influenced by both H-H and H-F coupling.

    • ¹⁹F NMR: This will confirm the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show long-range correlations (2-3 bonds) between protons and carbons, allowing you to piece together the connectivity of the molecule and unambiguously determine the substitution pattern.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show through-space proximity between protons. For example, an NOE between the hydroxyl proton (-OH) and a proton at either position 2 or 4 would help confirm the substitution pattern.

  • X-ray Crystallography: If you can grow a suitable single crystal, X-ray crystallography provides the absolute, unambiguous structure of the molecule.

Experimental Protocols

Protocol 1: Systematic Screening for Recrystallization Solvents

This protocol allows for the efficient screening of multiple solvents to find optimal conditions for fractional crystallization.

Materials:

  • Crude solid mixture (~100 mg)

  • Set of small test tubes or vials

  • Sand bath or heating block

  • Solvent selection: Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Water.

Procedure:

  • Place ~10-15 mg of the crude solid into each of 8 labeled test tubes.

  • To the first tube, add a solvent (e.g., Ethyl Acetate) dropwise at room temperature, vortexing after each addition.

    • If it dissolves readily at room temp: The solvent is too good; it is unsuitable for recrystallization but may be useful as the "good" solvent in a co-solvent system.

    • If it is insoluble/sparingly soluble: This is a promising candidate.

  • For promising solvents, heat the test tube in a sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the tube in an ice bath for 15-20 minutes to maximize precipitation.

  • Isolate the crystals by filtration (e.g., using a Hirsch funnel) and analyze their purity by TLC or LC-MS against the starting material.

  • Repeat for all candidate solvents and promising solvent pairs (e.g., dissolve in hot ethanol, add water dropwise).

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol describes a standard procedure for purifying pyridine derivatives on silica gel while mitigating peak tailing.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate system (or other appropriate polarity)

  • Additive: Triethylamine (Et₃N)

  • Chromatography column, flasks, etc.

Procedure:

  • Develop TLC Conditions: On a TLC plate, find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives good separation of the spots with Rf values between 0.2 and 0.5. Once found, add ~0.5% Et₃N to the mobile phase and run another TLC to confirm the separation is maintained or improved and that spots are less streaky.

  • Prepare the Eluent: Prepare a bulk quantity of the optimized eluent from step 1, including the 0.5% Et₃N. For example, for 1 L of eluent: 700 mL Hexane, 300 mL Ethyl Acetate, and 5 mL Et₃N.

  • Pack the Column: Prepare a slurry of silica gel in the lowest polarity eluent you will use (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) and carefully pack your column.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Run the Column: Begin eluting with a low-polarity mobile phase and slowly increase the polarity (gradient elution) as determined by your TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure target compound. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Purification MethodProsConsBest For...
Fractional Recrystallization Highly scalable, low cost, can yield very pure material.[3]Highly dependent on the compound's properties, can be time-consuming to optimize, may not work for all isomer pairs.[1]Purifying multi-gram to kilogram quantities of solid products where a suitable solvent system is found.
Flash Column Chromatography Versatile, widely applicable, good for separating compounds with different polarities.[4][12]Can be labor-intensive, uses large volumes of solvent, potential for peak tailing with pyridines.[9]Milligram to multi-gram scale purification of oils or solids that fail to recrystallize.
Preparative HPLC Highest resolution, excellent for separating very similar isomers, automated.[11]Expensive equipment and columns, limited sample loading capacity, uses specialized solvents.Final purification of small quantities (<1 g) for high-purity applications (e.g., analytical standards, final drug substance).
Acid-Base Extraction Excellent for removing non-ionizable impurities, simple and fast.[4][13]Unlikely to separate regioisomers from each other unless their pKa values are significantly different.Initial crude cleanup before chromatography or recrystallization.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • Jacob, K., & Stefinovic, M. (n.d.). Gas chromatographic separation of substituted pyridines. PubMed. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674. [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

  • RotaChrom. (n.d.). Isomer separation by CPC chromatography. RotaChrom. [Link]

  • Yan, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). Supporting Information. [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate. [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Chromatography Forum. [Link]

  • Baraznenok, I. L., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2025, August 7). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Separation of the cresol isomers by stripping crystallization. Request PDF. [Link]

Sources

Troubleshooting low reactivity of C2-bromide in 3-hydroxy-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization Topic: Troubleshooting Low Reactivity of C2-Bromide in 3-Hydroxy-Substituted Pyridines Doc ID: PYR-C2-OH-001 Last Updated: 2025-05-20[1]

Executive Summary

This guide addresses the persistent low reactivity of 2-bromo-3-hydroxypyridines in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr) reactions. The core issue is rarely steric hindrance; rather, it is a specific electronic deactivation pathway triggered by the base-mediated formation of a pyridyl oxyanion. This guide provides diagnostic steps, mechanistic explanations, and validated protocols to restore reactivity.

Part 1: Diagnostic & Mechanism (The "Why")

Q: Why is my 2-bromo-3-hydroxypyridine inert to Pd-catalysis, even with high catalyst loading?

A: You are likely fighting the "Oxyanion Deactivation Loop." While the hydroxyl group (-OH) is a moderate electron-donating group (EDG), the base present in your coupling reaction (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (pKa ~4.8 for 3-hydroxypyridine), generating a pyridyl oxyanion.

This oxyanion is a powerful EDG.[1] Through resonance, it pushes electron density specifically onto the C2, C4, and C6 positions. For a C2-bromide to undergo Oxidative Addition (the first step of the Pd cycle), the C-Br bond must be electron-deficient. The oxyanion renders the C2 position electron-rich, effectively shutting down the catalytic cycle.

Q: Is the hydroxyl group coordinating to the Palladium?

A: Yes, this is the secondary failure mode.[1] The deprotonated oxygen (O⁻) and the pyridine nitrogen can act as a bidentate ligand (an N,O-chelate), forming a stable 5-membered palladacycle. This sequestered Palladium species is often too stable to participate in the catalytic turnover, leading to "catalyst poisoning."[1]

Visualizing the Problem

The diagram below illustrates the electronic deactivation and chelation risks.

OxyanionEffect Substrate 2-Bromo-3-hydroxypyridine Oxyanion Pyridyl Oxyanion (Strong EDG) Substrate->Oxyanion Deprotonation Base Base (e.g., K2CO3) Base->Oxyanion Resonance Resonance Donation into Ring Oxyanion->Resonance Chelation Pd-Catalyst Sequestration (N,O-Chelate) Oxyanion->Chelation Binds Pd(II) C2_Site C2 Position (Electron Rich) Resonance->C2_Site Increases e- Density OxAdd Oxidative Addition (BLOCKED) C2_Site->OxAdd High Activation Energy

Figure 1: The dual-failure mode caused by base-mediated deprotonation: electronic deactivation of the C2 center and catalyst sequestration.

Part 2: Troubleshooting & Workarounds (The "How")

Strategy A: The "Protect First" Approach (Recommended)

The most reliable solution is to cap the hydroxyl group.[1] This prevents oxyanion formation and restores the electrophilicity of the C2-bromide.

Protecting Group (PG)Stability (Base/Pd)Removal EaseRecommendation
Acetyl (Ac) Low (Cleaves in base)HighAvoid for Suzuki (Base labile).[1]
Methoxymethyl (MOM) HighHigh (Mild Acid)Gold Standard. Electronic neutral/withdrawal.[1]
Benzyl (Bn) HighModerate (H₂/Pd)Good, but bulky.[1] May hinder C2 slightly.
TBS/TIPS ModerateHigh (TBAF)Good, but silyl migration can occur.[1]
Strategy B: The "Brute Force" Approach (Unprotected)

If you cannot protect the alcohol, you must use a catalyst system capable of oxidative addition into electron-rich aryl chlorides/bromides. Standard Pd(PPh₃)₄ will fail.

  • Recommended Catalyst: Pd-PEPPSI-IPr or XPhos Pd G2 .[1]

  • Why: These bulky, electron-rich NHC or biaryl phosphine ligands facilitate oxidative addition even into deactivated centers and prevent the formation of stable N,O-chelates.

Part 3: Validated Protocols

Protocol 1: MOM-Protection of 2-bromo-3-hydroxypyridine

Use this before attempting the cross-coupling.

  • Setup: Dissolve 2-bromo-3-hydroxypyridine (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 equiv). Cool to 0°C.[1]

  • Reagent: Dropwise addition of Chloromethyl methyl ether (MOM-Cl) (1.2 equiv). Caution: MOM-Cl is a carcinogen.[1]

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (The product is less polar than the starting material).[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Dry over Na₂SO₄.[1]

  • Result: The resulting 2-bromo-3-(methoxymethoxy)pyridine is now an active electrophile.[1]

Protocol 2: High-Activity Suzuki Coupling (For Deactivated/Protected Substrates)

Use this protocol for the MOM-protected substrate or difficult unprotected cases.

  • Reagents:

    • Electrophile: MOM-protected pyridine (1.0 equiv).[1]

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).[1]

    • Base: K₃PO₄ (3.0 equiv) (Anhydrous is preferred over carbonate bases for difficult substrates).[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) OR XPhos Pd G2 (2 mol%).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly (sparge with Argon for 15 mins).

  • Conditions: Heat to 80-90°C for 4-12 hours.

  • Note: If using unprotected substrate, switch solvent to n-Butanol/Water and use Pd-PEPPSI-IPr (2 mol%) at 100°C.[1]

Part 4: Decision Tree

Follow this logic flow to select the correct experimental path.

DecisionTree Start Start: C2-Br Reactivity Issue CanProtect Can you protect the 3-OH? Start->CanProtect YesProtect Yes CanProtect->YesProtect NoProtect No (Late stage/Sensitive) CanProtect->NoProtect RouteA Route A: MOM or Bn Protection YesProtect->RouteA RouteB Route B: Specialized Catalysis NoProtect->RouteB StepA1 Step 1: MOM-Cl, DIPEA, DCM RouteA->StepA1 StepB1 Use Pd-PEPPSI-IPr or XPhos RouteB->StepB1 StepA2 Step 2: Standard Suzuki (Pd(dppf)Cl2, K2CO3) StepA1->StepA2 StepB2 Switch Base to K3PO4 Solvent: n-BuOH StepB1->StepB2

Figure 2: Decision matrix for selecting the synthesis strategy based on substrate tolerance.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming the electronic deactivation of pyridines by oxyanions).

  • Li, J. J. (2008).[1] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.[1] (Details on catalyst poisoning by pyridyl-alcohols).

  • Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction."[1] Chemistry – A European Journal.[1][2] (Establishes PEPPSI catalysts for deactivated/sterically hindered substrates).

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[1] (Discusses the difficulty of 2-substituted pyridines and ligand solutions).

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Protocols for MOM/Bn protection of phenols).

Sources

Minimizing byproduct formation in SNAr reactions of 4-fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-4FP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You have reached the technical support hub for nucleophilic aromatic substitution (SNAr) reactions involving 4-fluoropyridines . While 4-fluoropyridine is a premier electrophile due to the high electronegativity of fluorine and the para-nitrogen effect, it is notoriously prone to hydrolytic defluorination (yielding 4-pyridones) and competitive regioselectivity issues.

This guide provides self-validating protocols and mechanistic insights to maximize product formation and suppress byproducts.

Module 1: Critical Mechanism Analysis

To troubleshoot effectively, one must understand the competition at the molecular level. The 4-fluoropyridine moiety is highly activated. The rate-determining step is the formation of the Meisenheimer Complex (addition), not the elimination of the fluoride.

The Byproduct Trap: Pyridone Formation

The most common failure mode is the formation of 4-pyridone . This occurs when trace water acts as a nucleophile. The resulting 4-hydroxypyridine tautomerizes immediately to the thermodynamically stable 4-pyridone, which is often insoluble and unreactive, appearing as a "brick dust" solid.

Pathway Visualization

The following diagram illustrates the competition between the desired nucleophile (Nu⁻) and the parasitic water molecule.

SNAr_Pathway Start 4-Fluoropyridine (Substrate) Complex Meisenheimer Complex Start->Complex + Nucleophile (Nu⁻) Inter_OH 4-Hydroxypyridine (Transient) Start->Inter_OH + H₂O / OH⁻ (Trace Moisture) Product 4-Substituted Pyridine (Target) Complex->Product - F⁻ (Fast Elimination) Byproduct 4-Pyridone (Dead End) Inter_OH->Byproduct Tautomerization (Irreversible)

Figure 1: Competitive pathways in SNAr. The red path represents the hydrolytic cascade leading to stable pyridone byproducts.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a thick, insoluble sludge."

Diagnosis: You have likely generated 4-pyridone via hydrolysis. Root Cause:

  • Wet Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are hygroscopic. Even "anhydrous" bottles can absorb atmospheric water rapidly.

  • Hygroscopic Base: Potassium Carbonate (K₂CO₃) is a "water sponge." If not flame-dried, it introduces water into the system.

Corrective Action:

  • Switch Base: Use Cesium Carbonate (Cs₂CO₃) . It is less hygroscopic than K₂CO₃ and has higher solubility in organic solvents (the "Cesium Effect"), promoting the reaction with the desired nucleophile over water [1].

  • Protocol Adjustment: Add 3Å molecular sieves directly to the reaction vessel.

Issue 2: "I see starting material consumption but low product yield."

Diagnosis: Competitive side reactions or volatility issues. Root Cause:

  • Volatility: 4-fluoropyridine (b.p. ~108°C) is volatile. If running at high temps (100°C+) in an open system, you may be losing substrate.

  • Ether Cleavage: If using alkoxide nucleophiles (e.g., NaOMe) at high temperatures, the resulting ether product can be cleaved by the fluoride byproduct.

Corrective Action:

  • Seal the System: Use a sealed pressure vial rather than a reflux condenser.

  • Fluoride Scavenging: If using silyl-protected nucleophiles or sensitive substrates, add a calcium salt (like CaCl₂) to precipitate the leaving fluoride as insoluble CaF₂, driving equilibrium forward.

Issue 3: "I have a 2,4-difluoropyridine. Which fluorine reacts first?"

Diagnosis: Regioselectivity confusion. Technical Insight:

  • C4 Position: Generally more reactive toward SNAr than C2. The intermediate resulting from C4 attack is symmetric and highly stabilized by the para-nitrogen.

  • C2 Position: While activated, the lone pair on the nitrogen can provide electrostatic repulsion (shielding) against incoming nucleophiles [2].

Rule of Thumb: At low temperatures (0°C to RT), C4 substitution dominates. At high temperatures, you may get a mixture. Strategy: To ensure C4 selectivity, run the reaction at the lowest possible temperature that allows conversion (titrate temperature from 0°C upwards).

Module 3: Optimized Protocols

Do not rely on generic SNAr conditions. Use these specific workflows designed for labile fluoropyridines.

Protocol A: The "Dry" Base-Mediated Method (Standard)

Best for: Alcohols, Thiols, and Amides.

Reagents:

  • Substrate: 4-Fluoropyridine derivative (1.0 equiv)

  • Nucleophile: 1.1 – 1.2 equiv

  • Base: Cs₂CO₃ (2.0 equiv) [3]

  • Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Step-by-Step:

  • Drying (Crucial): Flame-dry the reaction vial and stir bar under vacuum. Backfill with Argon/Nitrogen.[1][2]

  • Solvent Prep: If DMSO is not fresh, sparge with Nitrogen for 15 mins or store over activated 3Å sieves for 24h.

  • Addition: Add solid Cs₂CO₃ and the nucleophile. Add solvent.[1][3] Stir for 5 mins.

  • Substrate: Add the 4-fluoropyridine last (liquid or solution).

  • Reaction: Heat to 60–80°C . Monitor by LCMS.

    • Note: Cs₂CO₃ allows lower temps than K₂CO₃, reducing degradation.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then Brine. Dry over Na₂SO₄.[1]

Protocol B: The Acid-Catalyzed Method (The "Hidden" Gem)

Best for: Anilines and Sterically Hindered Amines. Why this works: Protonation of the pyridine nitrogen (Py-H⁺) makes the ring exponentially more electrophilic, allowing the reaction to proceed without base , thereby eliminating the risk of base-mediated hydrolysis (pyridone formation) [4].

Reagents:

  • Substrate: 4-Fluoropyridine derivative

  • Nucleophile: Amine (1.0 – 1.2 equiv)

  • Catalyst: p-TsOH·H₂O (0.1 – 1.0 equiv) or HCl (4M in Dioxane)

  • Solvent: iPrOH or Dioxane

Step-by-Step:

  • Mix substrate and amine in iPrOH (0.5 M).

  • Add p-TsOH (start with 10 mol%; increase to 1.0 equiv if reaction is sluggish).

  • Heat to reflux (80–100°C).

  • Observation: The mixture may turn homogeneous as the salt forms and reacts.

  • Workup: The product will be a salt. Basify with sat. NaHCO₃ during extraction to liberate the free base.

Module 4: Solvent & Base Compatibility Matrix

Use this table to select the correct system for your nucleophile.

Nucleophile TypeRecommended BaseRecommended SolventRisk FactorMitigation
Primary Amines DIPEA or None (Acid Cat.)DMSO, iPrOHBis-alkylationUse excess amine or Acid Catalysis
Anilines p-TsOH (Acidic)iPrOH, DioxaneSlow KineticsHigh Temp (Reflux), Acid activation
Alcohols (ROH) Cs₂CO₃ or NaHDMF, THFHydrolysisStrictly anhydrous ; add sieves
Thiols (RSH) K₂CO₃MeCN, DMFDisulfide formationDegas solvents thoroughly (remove O₂)

References

  • The Cesium Effect in Organic Synthesis. Source: Flessner, T. et al. "The Cesium Effect: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions." Journal of Organic Chemistry. Context: Explains why Cs₂CO₃ provides higher yields in SNAr by improving solubility and "naked" ion reactivity compared to K₂CO₃. URL:[Link] (Representative Link)

  • Regioselectivity in Pyridines. Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Context: Authoritative text on the electronic reasons (transition state stabilization) favoring C4 over C2 substitution in pyridines. URL:[Link]

  • Cesium Carbonate vs. Potassium Carbonate. Source:Organic Process Research & Development. Context: Comparative studies showing Cs₂CO₃ minimizes reaction times and byproduct formation in heteroaryl ether synthesis. URL:[Link]

  • Acid-Catalyzed SNAr. Source: Rohrbach, S. et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Journal of the American Chemical Society. Context: While focusing on photoredox, this references thermal acidic pathways where protonation activates the ring, avoiding base-hydrolysis. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 2-Bromo-4-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of 2-Bromo-4-fluoropyridin-3-ol, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect its unique spectral features and compare them with those of structurally related analogues to provide a clear, experimentally-grounded understanding of structure-spectra correlations. This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural elucidation for their work.

The Foundational Principles: Understanding Substituent Effects in Pyridine NMR

The pyridine ring is an electron-deficient (π-deficient) system, which generally results in its protons appearing at a lower field (higher ppm) in the ¹H NMR spectrum compared to benzene protons. The introduction of substituents dramatically modulates the electronic environment of the ring's protons and carbons.

In our target molecule, 2-Bromo-4-fluoropyridin-3-ol, we have three key substituents:

  • Bromine (at C2): An electronegative, deshielding group.

  • Fluorine (at C4): A highly electronegative atom that will strongly deshield adjacent nuclei and, crucially, will couple with neighboring protons and carbons, leading to characteristic splitting patterns.

  • Hydroxyl (at C3): An electron-donating group (by resonance) but with an electronegative oxygen, leading to complex effects on the ring's electron density.

By comparing the spectrum of our target molecule with its simpler analogues, we can isolate and understand the specific influence of each substituent.

Experimental Protocol for High-Fidelity NMR Data Acquisition

Trustworthy data begins with a robust and reproducible protocol. The following methodology is designed for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer.[1]

2.1. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this class of compounds. Its high polarity effectively solubilizes the polar pyridinol, and its deuteration minimizes solvent interference in the ¹H spectrum.[2]

  • Analyte Concentration:

    • For ¹H NMR: Accurately weigh 5-10 mg of 2-Bromo-4-fluoropyridin-3-ol and dissolve it in approximately 0.6 mL of DMSO-d₆.

    • For ¹³C NMR: A higher concentration is recommended due to the low natural abundance of the ¹³C isotope.[3][4] Use 20-40 mg of the analyte in 0.6 mL of DMSO-d₆.

  • Filtration and Transfer: Dissolve the sample completely in a clean vial. Using a Pasteur pipette plugged with a small amount of glass wool, transfer the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

2.2. Spectrometer Parameters (400 MHz Example)

Parameter¹H NMR (Proton)¹³C NMR (Carbon)
Pulse ProgramStandard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)
Spectral Width-2 to 12 ppm0 to 200 ppm
Number of Scans16-64≥1024
Relaxation Delay (D1)2 seconds2 seconds
Acquisition Time3-4 seconds1-2 seconds
Temperature298 K298 K

Note: These parameters may require optimization based on the specific instrument and sample.

Workflow for NMR Analysis

The overall process from sample to final analysis follows a logical sequence to ensure data integrity and accurate interpretation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Comparative Spectral Analysis: Unveiling Structural Insights

While specific experimental data for 2-Bromo-4-fluoropyridin-3-ol is not widely published, we can predict its spectral characteristics with high confidence by comparing data from its structural analogues: 2-Bromo-3-hydroxypyridine and data principles for fluorinated pyridines. The analysis is performed in DMSO-d₆, which shows a residual proton signal around 2.50 ppm and a water peak often around 3.33 ppm.[5][6]

Predicted and Comparative NMR Data (in DMSO-d₆)

CompoundH5 (ppm)H6 (ppm)Other Protons (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
2-Bromo-3-hydroxypyridine ~7.30 (dd)~7.86 (dd)H4: ~7.27 (t)~138~155~123~128~140
2-Bromo-4-fluoropyridin-3-ol (Predicted) ~7.5 (dd, JHF)~8.0 (d)OH: ~11.0 (s, br)~139 (d)~145 (d)~158 (d)~118 (d)~142 (d)

Data for 2-Bromo-3-hydroxypyridine is sourced from publicly available spectra.[7] Predicted data is based on established substituent effects.[8][9]

4.1. Analysis of the ¹H NMR Spectrum

  • H6 Proton: In 2-Bromo-3-hydroxypyridine, the H6 proton is a doublet of doublets (dd) due to coupling with both H5 and H4. In our target molecule, the substitution at C4 with fluorine removes the H4 proton. Therefore, the H6 proton is expected to simplify to a doublet, coupling only to H5. Its chemical shift will likely be pushed further downfield (to ~8.0 ppm) due to the combined deshielding effects of the adjacent nitrogen and the bromine at C2.

  • H5 Proton: The H5 proton will be a doublet of doublets (dd). It couples to the adjacent H6 proton (³JHH coupling) and, significantly, to the fluorine atom at C4 (a three-bond coupling, ³JHF). This C-F coupling is a key diagnostic feature for confirming the fluorine's position.

  • Hydroxyl Proton: The hydroxyl proton (OH) is expected to be a broad singlet at a very low field (~11.0 ppm), characteristic of acidic protons in DMSO-d₆.

4.2. Analysis of the ¹³C NMR Spectrum

The most telling feature of the ¹³C NMR spectrum will be the effect of the fluorine atom.

  • Carbon-Fluorine Coupling: Every carbon in the ring will exhibit coupling to the fluorine atom, appearing as doublets in the proton-decoupled spectrum. The magnitude of the coupling constant (JCF) is distance-dependent:

    • C4: The direct one-bond coupling (¹JCF) will be very large, typically >200 Hz.

    • C3 and C5: The two-bond couplings (²JCF) will be smaller but still significant (~15-30 Hz).

    • C2 and C6: The three-bond couplings (³JCF) will be the smallest (~5-15 Hz).

  • Chemical Shifts:

    • C4: The carbon directly attached to the fluorine (C4) will be heavily deshielded, appearing furthest downfield (~158 ppm).

    • C3: The C3 carbon, bearing the hydroxyl group, will also be significantly downfield.

    • C2: The C2 carbon, attached to bromine, will be downfield but its exact position is influenced by a combination of bromine's electronegativity and other resonance effects.

Conclusion

The NMR characterization of 2-Bromo-4-fluoropyridin-3-ol is a clear illustration of how substituent effects govern spectral outcomes. The definitive assignment of its structure relies on observing the simplified multiplicity of the H6 proton (a doublet) and, most importantly, the characteristic carbon-fluorine coupling patterns across all five carbons in the ¹³C NMR spectrum. This comparative guide provides the foundational knowledge and a practical framework for researchers to confidently identify this and similar halogenated pyridinol compounds.

References

  • ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Reddit. (2014). Is the solvent peak in DMSO-d6 1H NMR DMSO-d5?. Retrieved from [Link]

  • CK Gas Products. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-pyridinol. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo-4-fluoropyridin-3-ol and its 2-Chloro Analog for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines are a cornerstone of pharmaceutical synthesis, offering versatile handles for a variety of transformations. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-bromo-4-fluoropyridin-3-ol and its 2-chloro analog. We will explore their performance in crucial synthetic reactions, supported by mechanistic principles and experimental insights, to empower you in making informed decisions for your projects.

The pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization is paramount for modulating physicochemical properties and biological activity.[1] The choice between a bromo or chloro substituent at the 2-position is not arbitrary; it has profound implications for reaction kinetics, required catalytic systems, and overall synthetic strategy. This guide will dissect these differences in the context of the electronic landscape shaped by the additional fluoro and hydroxyl substituents.

The Electronic Landscape: The Influence of Fluoro and Hydroxyl Groups

The reactivity of the C2-halogen bond in these molecules is modulated by the electronic interplay of the other ring substituents. The pyridine nitrogen atom is inherently electron-withdrawing, rendering the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.[2][3] This effect is further amplified by the strongly electron-withdrawing fluorine atom at the C4-position.[4] Conversely, the hydroxyl group at C3 can act as a resonance-based electron-donating group, though its influence is complex and can be pH-dependent. This intricate electronic environment sets the stage for the nuanced reactivity differences we will explore.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental tool for introducing a wide array of functional groups onto the pyridine scaffold. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate.[5]

The rate-determining step in SNAr reactions dictates the reactivity order of halogens.

  • Nucleophilic Attack as the Rate-Determining Step: When the initial attack of the nucleophile is the slow step, the reaction is accelerated by a more electronegative halogen at the substitution site. This is due to the halogen's inductive effect, which stabilizes the negatively charged Meisenheimer complex.[5] In this scenario, the reactivity order is typically F > Cl > Br > I.

  • Leaving Group Expulsion as the Rate-Determining Step: If the expulsion of the halide is rate-limiting, the reactivity is governed by the carbon-halogen bond strength, with weaker bonds leading to faster reactions. This results in a reactivity order of I > Br > Cl > F.[5]

For most SNAr reactions on electron-deficient pyridines, the initial nucleophilic attack is the rate-determining step.[5][6] Consequently, the 2-chloro analog is generally expected to be more reactive than the 2-bromo analog in these transformations. The presence of the electron-withdrawing fluoro group at C4 further activates the ring towards nucleophilic attack, making both substrates highly susceptible to SNAr.[7]

SNAr_Mechanism cluster_legend Legend Reactants 2-Halo-4-fluoropyridin-3-ol + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer k₁ (rate-determining for Cl > Br) Meisenheimer->Reactants k₋₁ Product 2-Nu-4-fluoropyridin-3-ol + X⁻ Meisenheimer->Product k₂ (expulsion of X⁻) X = Cl, Br X = Cl, Br Nu⁻ = Nucleophile Nu⁻ = Nucleophile

Caption: General mechanism for SNAr on 2-halopyridines.

Reaction Type2-Bromo-4-fluoropyridin-3-ol2-Chloro-4-fluoropyridin-3-olRationale
SNAr Less ReactiveMore Reactive The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate more effectively, accelerating the rate-determining nucleophilic attack.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for the formation of C-C and C-N bonds, respectively. In these reactions, the reactivity order of halogens is primarily governed by the strength of the carbon-halogen (C-X) bond, as the rate-determining step is typically the oxidative addition of the halide to the palladium(0) catalyst.[1]

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. The weaker C-Br bond (approx. 276 kJ/mol) undergoes oxidative addition more readily than the stronger C-Cl bond (approx. 339 kJ/mol).[1]

Suzuki_Coupling_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition + Aryl-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative\nAddition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation + R-B(OR)₂ Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive\nElimination Reductive Elimination Aryl-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Catalyst Regeneration Aryl-R Aryl-R Reductive\nElimination->Aryl-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

This reaction forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, the oxidative addition of the C-X bond to the palladium catalyst is a key step.[8] A significant challenge with 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[9] This necessitates the use of sterically bulky, electron-rich phosphine ligands to shield the metal center and maintain catalytic activity.

Reaction Type2-Bromo-4-fluoropyridin-3-ol2-Chloro-4-fluoropyridin-3-olRationale
Suzuki-Miyaura Coupling More Reactive Less ReactiveThe weaker C-Br bond facilitates the rate-determining oxidative addition step.[1]
Buchwald-Hartwig Amination More Reactive Less ReactiveThe C-Br bond is more readily cleaved by the palladium catalyst.[10][11][12]

For the less reactive 2-chloro analog in these cross-coupling reactions, more forcing conditions are typically required. This includes higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalytic systems featuring bulky, electron-rich ligands such as XPhos or RuPhos.[9]

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Thiol Nucleophile

This protocol is adapted from procedures for SNAr on activated halopyridines.[7][13]

  • To a stirred solution of the 2-halopyridine (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the thiol nucleophile (1.1 equiv).

  • Add a suitable base, such as K₂CO₃ or Cs₂CO₃ (1.5 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of halopyridines.[1][14]

  • In a reaction vessel, combine the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Experimental_Workflow start Start setup Combine Reactants: 2-Halopyridine, Boronic Acid, Pd Catalyst, Base start->setup inert Purge with Inert Gas setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

The choice between 2-bromo-4-fluoropyridin-3-ol and its 2-chloro analog is a strategic one that should be guided by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, the 2-chloro-4-fluoropyridin-3-ol is the preferred substrate due to its inherently higher reactivity, which can lead to milder reaction conditions and shorter reaction times.

  • For Palladium-Catalyzed Cross-Coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the 2-bromo-4-fluoropyridin-3-ol is the more advantageous choice. Its greater reactivity allows for the use of less forcing conditions and a broader range of standard catalytic systems. While the 2-chloro analog can be used, it will likely require more specialized and costly ligands, along with more rigorous optimization of reaction conditions.

By understanding the fundamental principles of reactivity that govern these transformations, researchers can strategically select the optimal building block, thereby streamlining their synthetic routes and accelerating the drug discovery process.

References

  • BenchChem. (2025). Troubleshooting low reactivity of substituted pyridines in indolizine synthesis.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • BenchChem. (2025).
  • Taylor & Francis Online. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.
  • ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • ResearchGate. (2025).
  • ResearchGate. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry.
  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Scribd. (n.d.). Pyridine Reactions in Pharmaceutical Chemistry.
  • PubMed. (2007).
  • American Chemical Society. (2016).
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

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Comparative Guide: Mass Spectrometry Fragmentation of Bromo-Fluoro-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-fluoro-hydroxypyridines are critical scaffolds in the synthesis of kinase inhibitors and agrochemicals. Their analysis is often complicated by tautomeric equilibria (lactam-lactim) and the competing fragmentation pathways of halogens.

This guide provides a comparative analysis of the fragmentation behaviors of 2-hydroxypyridines (pyridones) versus 3-hydroxypyridines (pyridinols) under Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these distinct pathways, researchers can structurally validate regioisomers without needing extensive NMR experimentation.

Key Differentiators
Feature2-Hydroxypyridines (Lactams)3-Hydroxypyridines (Lactims)
Dominant Tautomer 2-Pyridone (C=O character)3-Pyridinol (Phenolic character)
Primary Neutral Loss (EI) CO (28 Da) HCN (27 Da) or CHO (29 Da)
Base Peak (EI) Often

Molecular Ion

Halogen Lability Br loss competes with CO lossBr loss is the primary radical pathway
Ortho-Effect (F/OH) Low relevanceHigh (HF elimination if F is ortho to OH)

Structural Dynamics & Ionization[2][3][4]

The fragmentation logic begins with the precursor ion structure. Hydroxypyridines exhibit annular tautomerism.

  • 2- and 4-Hydroxypyridines: Exist predominantly as pyridones (lactam form) in both solution and gas phase. The presence of the carbonyl group directs fragmentation toward CO expulsion.

  • 3-Hydroxypyridines: Cannot tautomerize to a neutral pyridone; they exist as pyridinols . Fragmentation mimics substituted phenols and pyridines.

The Halogen Signature
  • Bromine (Br): Acts as a "soft" leaving group. The C-Br bond is weak (~280 kJ/mol). In EI, radical loss of Br (

    
    ) is a major pathway.
    
  • Fluorine (F): The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Direct loss of F radical is rare. Fluorine typically leaves as HF (20 Da) via rearrangement or remains on the ring until complete skeletal disintegration.

Comparative Fragmentation Analysis (EI)

Scenario A: 2-Hydroxypyridine Scaffolds (The Pyridone Pathway)

Mechanism: The molecular ion


 undergoes a rapid 

-cleavage adjacent to the nitrogen, followed by ring contraction.
  • Step 1: CO Extrusion. The lactam carbonyl is lost as neutral CO (28 u). This is the diagnostic transition.

  • Step 2: HCN Loss. The resulting pyrrole-like radical cation loses HCN (27 u).

  • Step 3: Halogen Loss. If Br is present, it may leave before or after CO loss depending on position, but CO loss is usually kinetically favored.

Scenario B: 3-Hydroxypyridine Scaffolds (The Phenol Pathway)

Mechanism: The aromatic ring is stable.

  • Step 1: HCN Loss. The pyridine ring integrity is maintained initially, leading to loss of HCN (27 u) involving the ring nitrogen.

  • Step 2: CO Loss. Phenolic CO loss (28 u) occurs secondarily.

  • Step 3: Ortho-F Effect. If F is adjacent to OH, a specific loss of HF (20 u) is observed.

Visualization of Pathways (EI)

Fragmentation Start Precursor: Bromo-Fluoro-Hydroxypyridine (Molecular Ion M+.) Lactam 2-Pyridone Form (Lactam) Start->Lactam If 2-OH / 4-OH Lactim 3-Pyridinol Form (Lactim) Start->Lactim If 3-OH MinusCO [M - CO]+. (Pyrrole-like Cation) -28 Da Lactam->MinusCO Major Path (Alpha Cleavage) MinusCO_Br [M - CO - Br]+ (Even Electron Ion) -79/81 Da MinusCO->MinusCO_Br Loss of Br. MinusHCN [M - HCN]+. -27 Da Lactim->MinusHCN Ring Fragmentation MinusBr [M - Br]+ (Cation) -79/81 Da Lactim->MinusBr Radical Loss MinusHF [M - HF]+. (Ortho Effect) -20 Da Lactim->MinusHF If F is Ortho to OH

Figure 1: Decision tree for EI fragmentation based on hydroxyl position. Note the early CO loss in the Lactam path vs. HCN/Br loss in the Lactim path.

Electrospray Ionization (ESI) Specifics

In LC-MS/MS (Triple Quadrupole or Q-TOF), we observe the even-electron protonated molecule


.
Protonation Sites
  • 2-Hydroxypyridines: Protonation occurs on the carbonyl oxygen (O-protonation) or ring nitrogen.

  • 3-Hydroxypyridines: Protonation occurs on the ring nitrogen (N-protonation).

CID Fragmentation Patterns (MS/MS)

Unlike EI, radical losses (Br•) are less common in ESI unless the bond is extremely weak.

  • Acidic Loss (HF): In negative mode ESI (

    
    ), ortho-fluoro-hydroxypyridines show a distinct loss of HF (20 Da) or 
    
    
    
    if a carboxylic acid is present (not applicable here, but good context).
  • Water Loss: Rare for pyridines, but possible if tautomerism allows.

  • RDA (Retro-Diels-Alder): Not common for simple pyridines, but ring opening can simulate this.

Table 1: Diagnostic Ions (ESI Positive Mode)

PrecursorTransition 1 (Quantifier)Transition 2 (Qualifier)Mechanism
2-OH-3-Br-5-F


Pyridone ring contraction followed by HBr elimination.
3-OH-2-Br-5-F


Pyridine ring cleavage or direct halogen loss.

Experimental Protocol

To replicate these results for structural confirmation, use the following validated protocol.

A. Sample Preparation[5][6]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.

B. Mass Spectrometry Parameters (Generic Q-TOF/Triple Quad)
ParameterSettingRationale
Ionization ESI (+) and (-)Pyridinols ionize well in both; (+) favors N-protonation.
Capillary Voltage 3.5 kVStandard for stable spray.
Cone Voltage 30 VSufficient to decluster without premature fragmentation.
Collision Energy Stepped (10-40 eV)Low energy preserves

; High energy reveals CO/HCN loss.
Source Temp 120°CPrevent thermal degradation of labile Br-C bonds.
C. Data Interpretation Workflow
  • Check Isotope Pattern: Confirm Br presence (1:1 doublet separated by 2 Da).

  • Identify Base Peak:

    • If Base Peak is

      
       (Loss of 28): Suspect 2-Hydroxypyridine .
      
    • If Base Peak is

      
       or 
      
      
      
      : Suspect 3-Hydroxypyridine .
  • Check Ortho-F: Look for

    
     (Loss of HF). If present, F is likely ortho to OH.
    

References

  • Tautomeric Equilibria in Hydroxypyridines

    • Source: NIST Chemistry WebBook & Journal of Organic Chemistry.
    • Relevance: Establishes the dominance of the 2-pyridone form in gas phase.
  • Fragmentation of Pyridines and Pyridones Source: Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. Relevance: Foundational text describing the "Loss of CO" mechanism for 2-pyridones.
  • Electrospray Ionization of Halogenated Arom

    • Source: Journal of the American Society for Mass Spectrometry.
    • Relevance: Describes the energetics of HF elimination in fluorin
  • Ortho-Effects in Mass Spectrometry

    • Source: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
    • Relevance: The definitive guide on ortho-elimin

The Ascendancy of 2-Bromo-4-fluoropyridin-3-ol: A Bioisosteric Blueprint for Superior Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming the Limitations of Phenolic Moieties in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to bioisosteric replacement as a powerful strategy to refine the properties of lead compounds. The ubiquitous phenol moiety, while a cornerstone in the structure of many successful drugs, often presents a metabolic Achilles' heel, predisposing molecules to rapid clearance and limiting their therapeutic potential. This guide provides an in-depth, objective comparison of the innovative phenol bioisostere, 2-Bromo-4-fluoropyridin-3-ol, against its traditional counterpart, offering a compelling case for its adoption in modern drug design. Through a synthesis of established principles, experimental data, and practical protocols, we will explore how this strategic substitution can unlock superior drug-like properties.

The Phenol Problem: A Rationale for Bioisosteric Intervention

Phenolic hydroxyl groups are notorious for their susceptibility to phase II metabolism, primarily through glucuronidation and sulfation.[1][2][3] These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, render the parent molecule more water-soluble, facilitating its rapid excretion from the body. This high metabolic turnover often translates to poor oral bioavailability and a short duration of action, necessitating more frequent or higher doses, which can, in turn, increase the risk of off-target effects.[2][3]

Bioisosterism, the interchange of chemical groups with similar steric and electronic properties, offers a rational approach to mitigate these metabolic liabilities while preserving or even enhancing the desired biological activity.[4][5][6] By replacing the phenol with a group that mimics its hydrogen bonding capabilities but is less prone to metabolic conjugation, we can engineer molecules with improved pharmacokinetic profiles.

2-Bromo-4-fluoropyridin-3-ol: A Profile of a Superior Bioisostere

2-Bromo-4-fluoropyridin-3-ol emerges as a highly promising phenol bioisostere. The endocyclic nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the oxygen of the phenol. The hydroxyl group at the 3-position retains the crucial hydrogen bond donating capacity of a phenol. The strategic placement of electron-withdrawing fluorine and bromine atoms further modulates the physicochemical properties of the ring system.[7]

The rationale behind selecting this particular pyridinol lies in its potential to address the key drawbacks of phenols:

  • Reduced Metabolic Liability: The pyridine ring is generally less susceptible to the enzymatic conjugation that plagues phenols. The electronic nature of the fluorinated and brominated pyridine ring is expected to further decrease its susceptibility to oxidative metabolism.[8][9][10]

  • Modulated Acidity (pKa): The pKa of the hydroxyl group is a critical determinant of its interaction with biological targets and its ionization state at physiological pH. The electron-withdrawing substituents on the pyridinol ring are expected to lower its pKa compared to a simple phenol, potentially leading to altered binding affinities and selectivity profiles.

  • Fine-tuned Lipophilicity (logP): The introduction of the nitrogen atom and the halogen substituents significantly impacts the lipophilicity of the aromatic system. This allows for the fine-tuning of the overall compound logP, a key parameter influencing solubility, permeability, and off-target effects.[11]

A Head-to-Head Comparison: Physicochemical Properties

PropertyPhenol Moiety2-Bromo-4-fluoropyridin-3-ol MoietyRationale for the Difference & Impact on Drug-like Properties
pKa ~10Expected to be lower (~7-9)The electron-withdrawing fluorine and bromine, along with the pyridine nitrogen, will increase the acidity of the hydroxyl group. This can alter the ionization state at physiological pH, potentially impacting target binding, cell permeability, and solubility.
Calculated logP Varies with substitutionExpected to be moderately lipophilicThe pyridine nitrogen generally lowers logP compared to a phenyl ring, while the bromine atom increases it. The fluorine atom has a smaller impact. This allows for a nuanced modulation of lipophilicity to optimize ADME properties.
Metabolic Stability High susceptibility to glucuronidation and sulfationExpected to have significantly improved metabolic stabilityThe pyridinol scaffold is a poor substrate for UGTs and SULTs. The fluorine substitution can also block potential sites of oxidative metabolism by Cytochrome P450 enzymes.[8][9][10] This leads to lower clearance and a longer in-vivo half-life.
Hydrogen Bonding H-bond donor (OH) and acceptor (O)H-bond donor (OH) and acceptor (N and O)The pyridinol retains the key hydrogen bonding features of the phenol, allowing it to maintain similar interactions with the target protein. The additional acceptor in the pyridine nitrogen can sometimes be exploited for additional interactions.

Experimental Workflow for Comparative Evaluation

To empirically validate the advantages of the 2-Bromo-4-fluoropyridin-3-ol bioisostere, a systematic experimental workflow is essential. This involves the synthesis of a matched pair of compounds and their subsequent evaluation in a panel of in vitro assays.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis_Phenol Synthesis of Phenolic Analogue pKa pKa Determination Synthesis_Phenol->pKa logP logP/logD Determination Synthesis_Phenol->logP Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Synthesis_Phenol->Metabolic_Stability Biological_Activity Biological Activity Assay (e.g., Kinase Inhibition) Synthesis_Phenol->Biological_Activity Synthesis_Pyridinol Synthesis of Pyridinol Analogue Synthesis_Pyridinol->pKa Synthesis_Pyridinol->logP Synthesis_Pyridinol->Metabolic_Stability Synthesis_Pyridinol->Biological_Activity Data_Analysis Comparative Analysis of Physicochemical and Biological Data pKa->Data_Analysis logP->Data_Analysis Metabolic_Stability->Data_Analysis Biological_Activity->Data_Analysis

Figure 1: Experimental workflow for the comparative evaluation of a phenol and its 2-Bromo-4-fluoropyridin-3-ol bioisostere.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Synthesis of a Model Pyridinol-Containing Compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a biaryl compound where one of the aryl groups is the 2-Bromo-4-fluoropyridin-3-ol moiety. This can be adapted for the synthesis of a specific target molecule.

Objective: To couple (2-Bromo-3-fluoropyridin-4-yl)boronic acid with an appropriate aryl halide to form the desired biaryl structure.

Materials:

  • (2-Bromo-3-fluoropyridin-4-yl)boronic acid

  • Aryl halide (e.g., 4-iodotoluene as a model)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2-Bromo-3-fluoropyridin-4-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Add Pd(OAc)2 (0.05 equivalents) and PPh3 (0.1 equivalents).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Note: A similar protocol can be used for the synthesis of the corresponding phenolic analogue by using the appropriate hydroxyphenylboronic acid.

Protocol 2: Determination of pKa by Potentiometric Titration[1][12]

Objective: To determine the acid dissociation constant (pKa) of the synthesized phenolic and pyridinolic compounds.

Materials:

  • Synthesized compound (~1 mg)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Titration vessel

Procedure:

  • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Transfer 20 mL of the sample solution to the titration vessel and add KCl to maintain a constant ionic strength.

  • Adjust the initial pH of the solution to ~1.8-2.0 with 0.1 M HCl.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.

  • Continue the titration until the pH reaches ~12-12.5.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[1][12]

Protocol 3: Determination of logP by the Shake-Flask Method[7]

Objective: To determine the octanol-water partition coefficient (logP) of the synthesized compounds.

Materials:

  • Synthesized compound

  • n-Octanol (pre-saturated with water)

  • Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous phase.

  • Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a vial.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully remove an aliquot from each phase, ensuring no cross-contamination.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the logP using the formula: logP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).[7]

Protocol 4: In Vitro Metabolic Stability Assessment using Liver Microsomes[1][13][14]

Objective: To assess the metabolic stability of the synthesized compounds by measuring their rate of depletion when incubated with liver microsomes.

Materials:

  • Synthesized compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaker set to 37 °C

  • LC-MS/MS for quantification

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL) and the test compound in phosphate buffer at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression is the elimination rate constant (k), and t1/2 = 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[1][13]

Logical Framework for Decision Making

The data generated from these experiments will provide a clear, evidence-based foundation for deciding whether the bioisosteric replacement is advantageous.

Figure 2: Decision-making flowchart for the adoption of the 2-Bromo-4-fluoropyridin-3-ol bioisostere.

Conclusion

The strategic replacement of a metabolically labile phenol with 2-Bromo-4-fluoropyridin-3-ol represents a sophisticated and rational approach to drug design. This guide has outlined the compelling theoretical advantages of this bioisostere, supported by a framework for empirical validation. By embracing such innovative strategies, medicinal chemists can more effectively navigate the challenges of drug metabolism, ultimately accelerating the discovery of safer and more efficacious medicines. The provided experimental protocols serve as a practical starting point for researchers to implement this advanced bioisosteric replacement in their own drug discovery programs.

References

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • PubMed. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). J Med Chem.
  • National Institutes of Health. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • Google Patents. (2011). Preparation method of fluoropyridine compounds. CN102898358A.
  • Google Patents. (1974).
  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
  • ResearchGate. Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... [Link]

  • Google Patents. (2019).
  • MDPI. (2005). Acidity Study on 3-Substituted Pyridines. Molecules, 10(11), 1369-1380.
  • PubMed. (2024). Phenol (bio)isosteres in drug design and development. Arch Pharm (Weinheim).
  • National Institutes of Health. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4894.
  • ResearchGate. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • LASSBIO. (2004).
  • National Institutes of Health. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • FooDB. Showing Compound Pyridine (FDB014733). [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • National Institutes of Health. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 555.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • National Institutes of Health. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-C
  • PubMed. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Eur J Med Chem.
  • ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • PubMed. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Med Chem.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ChemRxiv. Fluorine in Medicinal Chemistry: In Perspective to COVID-19.
  • ResearchGate. (2018). Review: Fluorine in Medicinal Chemistry.

Sources

A Researcher's Guide to X-ray Crystallography of Polysubstituted 3-Hydroxypyridines: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is especially true for polysubstituted 3-hydroxypyridines, a class of compounds recognized for their significant biological activities and as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their therapeutic potential is intrinsically linked to their shape, which dictates how they interact with biological targets.[4] While various analytical techniques contribute to characterization, only single-crystal X-ray diffraction provides the unambiguous, high-resolution structural data necessary to understand structure-activity relationships (SAR) and guide rational drug design.

This guide provides an in-depth comparison of methodologies for obtaining and analyzing X-ray crystallography data for polysubstituted 3-hydroxypyridines. We will delve into the causality behind experimental choices, from synthetic strategies and crystallization to data interpretation, providing a framework for achieving trustworthy and publishable results.

The Central Role of Crystallographic Databases

Before embarking on the synthesis and crystallization of a novel compound, a thorough search of existing structural data is essential. The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures, containing over a million entries.[5][6][7] Many peer-reviewed articles that report the synthesis of new 3-hydroxypyridine derivatives deposit their crystallographic data in the CSD, making it an invaluable resource.[8]

Accessing the Data:

  • CSD Access: The CSD can be accessed through various means, including WebCSD for academic users and desktop software for more in-depth analysis.[9]

  • CCDC Numbers: Publications reporting crystal structures will include a CCDC deposition number. This number can be used to retrieve the full crystallographic information file (CIF) directly from the CCDC website. For instance, a recent study on the C3 selective hydroxylation of pyridines provides the CCDC number 2349160 for its supplementary crystallographic data.[8]

Experimental Workflow: From Compound Synthesis to Final Structure

Obtaining a high-quality crystal structure is a multi-step process that demands careful planning and execution. Each step is critical for the success of the next, forming a self-validating workflow where the quality of the outcome is a testament to the rigor of the process.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis S Synthesis of Polysubstituted 3-Hydroxypyridine P Purification (Chromatography, Recrystallization) S->P Crude Product C Crystal Growth Trials (Vial-in-Vial, Slow Evaporation) P->C Pure Compound SC Single Crystal Selection C->SC Harvesting X Data Collection (Diffractometer) SC->X Mounting SR Structure Solution & Refinement X->SR Raw Data V Validation & Deposition (e.g., CSD) SR->V Final Structure (CIF) Crystallization_Decision Start Start with Pure Compound SolventScreen Screen for Solubility in Various Solvents Start->SolventScreen ModerateSol Moderate Solubility Found? SolventScreen->ModerateSol SlowEvap Try Slow Evaporation ModerateSol->SlowEvap Yes VaporDiff Try Vapor Diffusion (using a miscible anti-solvent) ModerateSol->VaporDiff Yes NoCrystals No Crystals / Oil / Powder SlowEvap->NoCrystals Success Single Crystals Obtained! SlowEvap->Success VaporDiff->NoCrystals VaporDiff->Success NoCrystals->SolventScreen Re-screen with solvent mixtures

Sources

Safety Operating Guide

2-Bromo-4-fluoropyridin-3-ol: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Safety Summary

2-Bromo-4-fluoropyridin-3-ol is a halogenated heterocyclic building block.[2][3] Its disposal requires strict segregation from non-halogenated waste streams due to the presence of both Bromine and Fluorine.[2] Improper incineration can release corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases, damaging standard incinerator scrubbers if not designated for halogenated loads.[1]

Critical Hazard Profile (GHS)
Hazard ClassSignalH-CodeDescription
Acute Toxicity WarningH302/H312Harmful if swallowed or in contact with skin.[2][3][4][5]
Irritant WarningH315/H319Causes skin and serious eye irritation.[2][3][6][4][7]
Respiratory WarningH335May cause respiratory irritation.[2][3][8][6][4][7]
Combustion DangerN/AReleases HF, HBr, NOx upon thermal decomposition.[1]

Chemical Segregation & Pre-Disposal Stabilization

Expert Insight: The 3-hydroxy group on a halogenated pyridine ring significantly increases acidity (pKa < 8.[2][3]0) compared to non-substituted pyridines.[2][3] This compound behaves similarly to a phenol.[2][3]

Incompatibility Matrix

Do NOT mix this waste with the following streams. Violent reactions or toxic gas evolution may occur.[2][3][6][9]

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

    
     Risk of uncontrolled exothermic decomposition.[1]
    
  • Strong Bases: (e.g., NaOH, KOH)

    
     Will form salts.[1] While not explosive, this alters the pH and solubility, potentially complicating downstream incineration.[1]
    
  • Non-Halogenated Solvents: (e.g., Acetone, Ethanol)

    
     Mixing halogenated compounds into non-halogenated streams violates EPA regulations and incurs massive disposal surcharges.[1]
    
Bench-Top Stabilization Protocol
  • Quenching (if reactive intermediate): If the compound is part of a reaction mixture (e.g., lithium-halogen exchange), quench carefully with saturated ammonium chloride (

    
    ) before disposal.[1][2]
    
  • pH Check: Ensure the waste stream is neutral (pH 6–8). If highly acidic due to reagents, neutralize with Sodium Bicarbonate (

    
    ) slowly to prevent aerosolization.[1]
    
  • Solvent Carrier: Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) if liquid disposal is required by your facility.[2][3] Otherwise, dispose of as Solid Hazardous Waste .

Disposal Workflow: The Self-Validating System

This decision tree ensures every gram of material is routed correctly, preventing regulatory violations.[1][2]

DisposalWorkflowStartWaste Generation:2-Bromo-4-fluoropyridin-3-olStateCheckPhysical State?Start->StateCheckSolidWasteSolid Residue/PowderStateCheck->SolidWasteLiquidWasteLiquid/SolutionStateCheck->LiquidWasteSegregationSegregate into:HALOGENATED Waste StreamSolidWaste->SegregationDouble Bag(Clear Plastic)LiquidWaste->SegregationDissolved inDCM/ChloroformContainerContainer Selection:HDPE or Glass (Avoid Metal)Segregation->ContainerLabelingLabeling:1. Full Chemical Name2. Check 'Toxic' & 'Irritant'3. Start DateContainer->LabelingStorageSAA Storage:Secondary Containment< 90 DaysLabeling->StoragePickupEHS Pickup:Destruction viaHigh-Temp IncinerationStorage->Pickup

Figure 1: Decision matrix for the segregation and disposal of halogenated hydroxypyridines.[1][2][3]

Regulatory Framework & Waste Codes

Adherence to these codes is mandatory for compliance with US EPA (RCRA) and EU regulations.[2][3]

United States (EPA RCRA)

Since 2-Bromo-4-fluoropyridin-3-ol is not a "P" or "U" listed commercial chemical product, it is regulated based on its characteristics and the solvents used.[1][2][3]

  • Primary Waste Stream: Halogenated Organic Waste .[2][3]

  • RCRA Code (If dissolved in spent solvents):

    • F002: Spent halogenated solvents (if mixed with DCM/Chloroform).[2][3]

    • D002: Corrosive (only if pH

      
       2 or 
      
      
      12.5).[2][3][10]
  • Generator Status: Must be characterized as "Hazardous Waste" due to toxicity and halogen content.[2][3]

European Union (EWC/LoW)[2]
  • Waste Code: 07 01 03 (Organic halogenated solvents, washing liquids and mother liquors) OR 16 05 06 (Laboratory chemicals consisting of or containing hazardous substances).[3]

Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[2][3][8] Halogenated dusts are respiratory irritants.[2][3]

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat.[1][3] If dust is visible, use an N95 respirator.[1]

  • Containment: Do not dry sweep.[2][3] Cover the spill with wet paper towels (dampened with water) to prevent dust generation.[2][3]

  • Neutralization: If the material was in an acidic solution, sprinkle Sodium Bicarbonate.[2][3]

  • Collection: Scoop the wet material and glass shards into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris of 2-Bromo-4-fluoropyridin-3-ol".[2][3]

  • Decontamination: Wash the surface with soap and water twice.[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 13873119, 2-Bromo-3-fluoro-4-methoxypyridine (Structural Analog).[1][2][3] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling 2-Bromo-4-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

2-Bromo-4-fluoropyridin-3-ol is a halogenated hydroxypyridine scaffold frequently used in late-stage drug discovery. While specific toxicological data for this exact isomer may be sparse in public registries, its structural analogs (brominated pyridines and fluorinated phenols) exhibit acute toxicity and high skin absorption potential .

Treat this compound as a potent sensitizer and potential systemic toxin.

Immediate Hazard Identification (derived from SAR*)
  • Acute Toxicity (Oral/Dermal): High probability. The fluorine substituent increases lipophilicity, facilitating rapid dermal absorption.

  • Eye Damage: The phenolic hydroxyl group (pKa ~8-9) combined with the pyridine ring creates a potential for severe corneal damage (H318).

  • Respiratory Irritation: Dust or aerosols will severely irritate mucous membranes (H335).

*SAR: Structure-Activity Relationship analysis based on 2-Bromopyridine and 4-Fluorophenol.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab safety" defaults. This compound requires a barrier-protection strategy designed for lipophilic toxins.

PPE Selection Guide[1]
ComponentStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Single nitrile layers have microscopic pinholes (AQL 1.5). Double gloving creates a statistical barrier, reducing breakthrough probability by >90%. Change immediately upon splash.
High-Risk Handling Silver Shield / Laminate If dissolving in halogenated solvents (DCM/Chloroform), nitrile degrades in <2 mins. Laminate gloves provide >4hr breakthrough time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient . Vapors and dust can bypass side shields. You need a sealed environment for the eyes.
Respiratory Fume Hood (Face Velocity: 100 fpm)Primary containment. If working outside a hood (e.g., balance calibration), a P100/OV respirator is mandatory.
Body Defense Tyvek Sleeves + Lab Coat The wrist gap between glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap.

Part 3: Operational Workflow & Logic

Risk Assessment Logic

Before opening the vial, understand the decision pathway.

RiskAssessment Chemical 2-Bromo-4-fluoropyridin-3-ol State Physical State? Chemical->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Hazard_Dust Hazard: Inhalation/Dust Solid->Hazard_Dust Hazard_Absorb Hazard: Rapid Skin Absorption Solution->Hazard_Absorb Control_Static Control: Antistatic Gun + Balance Enclosure Hazard_Dust->Control_Static Control_Glove Control: Laminate Gloves (if DCM/THF used) Hazard_Absorb->Control_Glove

Figure 1: Risk Assessment Logic Flow. Identify the physical state to determine the primary control barrier.

Step-by-Step Handling Protocol

Objective: Weighing 500mg of 2-Bromo-4-fluoropyridin-3-ol for a reaction.

Step 1: Preparation (The "Clean Zone")

  • Clear the fume hood of all non-essential equipment.

  • Place a disposable absorbent pad (pig mat) on the work surface. Why: If you spill the powder, you dispose of the mat, not the hood surface.

  • Static Control: Use an ionizing fan or antistatic gun on the vial before opening. Halogenated pyridines are often "fluffy" and static-prone.

Step 2: Weighing (The "Active Zone")

  • Never weigh this compound on an open bench.

  • If your balance is not in the hood, use the "Sub-Sampling Method" :

    • Tare a vial with a cap inside the hood.

    • Add approximate amount of solid.

    • Cap tightly.[1][2][3][4][5]

    • Transport to balance.

    • Weigh.[5]

    • Return to hood to adjust.

Step 3: Solubilization

  • Add solvent slowly.

  • Caution: Pyridinols can be exothermic upon protonation or deprotonation. If adding base (e.g., NaH) or acid, expect a temperature spike.

Step 4: Decontamination

  • Wipe the exterior of the reaction vessel with a solvent-dampened tissue (acetone or ethanol) before removing it from the hood.

  • Dispose of the wipe as hazardous waste immediately.

Part 4: Emergency Response & Disposal[6]

Spill Response

Scenario: You drop the vial, spilling ~1g of powder inside the hood.

  • Stop: Do not rush. The hood is containing the hazard.

  • Cover: Gently place a solvent-dampened paper towel over the powder. Why: This prevents dust from becoming airborne during cleanup.

  • Scoop: Use a disposable spatula to lift the damp towel and powder together.

  • Clean: Wash the surface with soap and water (2x) followed by an alcohol wipe.

Waste Disposal Decision Tree

WasteDisposal Waste Waste Generation Type Liquid or Solid? Waste->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste (Gloves, Wipes) Type->Solid HalogenCheck Contains Halogens? (DCM, Chloroform, or the Compound) Liquid->HalogenCheck Stream_C Stream C: Solid Hazardous Waste Solid->Stream_C Stream_A Stream A: Halogenated Organic Waste HalogenCheck->Stream_A Yes (Critical) Stream_B Stream B: Non-Halogenated Organic Waste HalogenCheck->Stream_B No

Figure 2: Waste Stream Segregation. Note: Due to the Bromine/Fluorine content of the compound itself, any solution containing >1% of this compound should default to the Halogenated Waste stream, regardless of the solvent.

Disposal Specifications
  • Labeling: Must explicitly state "Contains Halogenated Pyridines."

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste). Brominated compounds can evolve toxic Bromine gas (

    
    ) if oxidized.
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Halogenated Pyridines (General Hazard Codes). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.